(2S)-2-methyl-3-phenylpropanoic acid
Description
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Properties
IUPAC Name |
(2S)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14367-54-5 | |
| Record name | (2S)-2-Methyl-3-phenylpropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2S)-2-methyl-3-phenylpropanoic acid (CAS 14367-54-5) for Advanced Research and Development
This compound, a chiral carboxylic acid, represents a critical structural motif in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules. The precise spatial arrangement of the methyl and benzyl groups relative to the carboxylic acid function is paramount for achieving specific and potent interactions with biological targets, such as enzymes and receptors. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals. Understanding the nuances of this molecule is essential for leveraging its full potential in the creation of next-generation therapeutics.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. A thorough characterization is the cornerstone of its effective application.
Chemical Identity and Properties
This compound is a solid at room temperature, with its key identifiers and properties summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 14367-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | (S)-2-Benzylpropanoic acid, DEAMINO-METHYL-PHENYLALANINE | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| SMILES | CC(=O)O | [1] |
| InChIKey | MCIIDRLDHRQKPH-QMMMGPOBSA-N | [1] |
Spectroscopic Signature
Spectroscopic analysis is crucial for identity confirmation and purity assessment. While specific spectra are proprietary to suppliers, the expected nuclear magnetic resonance (NMR) signature can be predicted from the molecule's structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural verification. For this compound, one would expect to observe distinct signals corresponding to the aromatic protons of the phenyl ring (typically in the δ 7.1-7.3 ppm range), a multiplet for the chiral methine proton adjacent to the carbonyl group, signals for the diastereotopic methylene protons of the benzyl group, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton.[4]
-
Mass Spectrometry : This technique confirms the molecular weight of the compound. Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight.
Section 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a non-trivial challenge that requires precise control over stereochemistry. Asymmetric synthesis methodologies are employed to ensure the desired (S)-configuration is obtained with high enantiomeric excess. One of the most reliable methods involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary.
Conceptual Workflow for Enantioselective Synthesis
The following diagram outlines a logical workflow for the asymmetric synthesis of the target molecule, a strategy widely respected in the field for its robustness and high stereoselectivity.[5] The causality behind this choice is the predictable facial selectivity imposed by the chiral auxiliary, which directs the incoming electrophile (in this case, a methyl group source) to one face of the enolate, thereby establishing the desired stereocenter.
Caption: Asymmetric synthesis via an Evans auxiliary.
Detailed Experimental Protocol (Exemplary)
This protocol is a self-validating system; successful execution of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by NMR spectroscopy before proceeding.
-
Acylation:
-
Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the auxiliary.
-
In a separate flask, convert 3-phenylpropanoic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Slowly add the freshly prepared 3-phenylpropanoyl chloride to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work up the reaction with an aqueous quench and extract the acylated auxiliary. Purify by column chromatography.
-
-
Asymmetric Methylation:
-
Dissolve the purified N-acylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the corresponding sodium enolate. The stereochemistry of the enolate is directed by the auxiliary.
-
Add methyl iodide (MeI) and allow the reaction to proceed at low temperature, gradually warming to ensure completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform an extractive workup. Purify the methylated product.
-
-
Auxiliary Cleavage:
-
Dissolve the methylated product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Stir the reaction until the starting material is consumed. This step cleaves the ester linkage, liberating the desired carboxylic acid and the recoverable chiral auxiliary.
-
Acidify the aqueous layer to protonate the carboxylate and extract the final product, this compound.
-
Verify purity and enantiomeric excess using chiral HPLC.
-
Section 3: Applications in Medicinal Chemistry and Drug Development
This compound is not merely a laboratory chemical; it is a validated precursor for pharmacologically active agents. Its structural framework is found in molecules designed to treat a range of conditions. Related derivatives, for instance, are crucial for the synthesis of modern non-sedating antihistamines.[6][7] The presence of the chiral center is often essential for achieving high affinity and selectivity for the target receptor, thereby maximizing therapeutic effect while minimizing off-target side effects.
The diagram below illustrates how this chiral acid can be conceptually integrated into a larger, more complex drug-like molecule through standard synthetic transformations.
Caption: Integration into a complex drug scaffold.
Section 4: Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent. This compound possesses specific hazards that require appropriate precautions.
Hazard Identification and GHS Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][8]
-
Hazard Statements:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
-
Hygiene Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][9] Recommended storage is often in a refrigerator.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Emergency Procedures Workflow
The following workflow provides a clear, logical sequence for responding to an accidental spill.
Caption: Laboratory spill response workflow.
References
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Ambeed.com. .
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(2S)-alpha-methylhydrocinnamic acid structure and molecular weight
An In-depth Technical Guide to (2S)-alpha-Methylhydrocinnamic Acid
This guide provides a comprehensive technical overview of (2S)-alpha-methylhydrocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core structural and chemical properties, offers practical experimental insights, and contextualizes its significance in modern synthetic chemistry.
Core Concepts: Structure and Physicochemical Profile
(2S)-alpha-Methylhydrocinnamic acid, systematically known as (2S)-2-Methyl-3-phenylpropanoic acid, is a chiral carboxylic acid. Its structure is defined by a phenylpropyl backbone with a methyl group at the alpha-position, which constitutes a stereogenic center. This chirality is often a determining factor in the biological efficacy and specificity of its derivatives, making stereocontrolled synthesis a critical aspect of its application in pharmaceutical research[1].
Chemical Structure and Identifiers
-
Molecular Formula: C₁₀H₁₂O₂[2]
-
Synonyms: (S)-2-Benzylpropanoic acid, Deamino-methyl-phenylalanine[3]
-
InChI Key: MCIIDRLDHRQKPH-QMMMGPOBSA-N[3]
Physicochemical Data
The physical and chemical properties of a compound are foundational to its handling, reaction setup, and purification. The key data for (2S)-alpha-methylhydrocinnamic acid are summarized below.
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 39-41 °C | [4] |
| Boiling Point | 167-168 °C at 23 mmHg | [4] |
| Density | 1.065 g/mL at 25 °C | [4] |
Spectroscopic Signature for Structural Verification
Unambiguous characterization is essential for validating the identity and purity of a synthesized compound. The expected spectroscopic data for (2S)-alpha-methylhydrocinnamic acid are as follows:
-
Infrared (IR) Spectroscopy: The spectrum is dominated by two key features characteristic of a carboxylic acid: a very broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹, and a strong, sharp absorption for the carbonyl (C=O) stretch between 1680-1710 cm⁻¹[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show a multiplet for the aromatic protons (5H) in the ~7.2-7.4 ppm region. The benzylic CH₂ protons will appear as a multiplet, as will the methine (CH) proton at the alpha-position. A doublet corresponding to the alpha-methyl group (3H) will also be present. The carboxylic acid proton (1H) will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR: The carbon spectrum will display a peak for the carbonyl carbon around 175-180 ppm. A series of peaks will be observed in the aromatic region (125-140 ppm), along with signals for the methine, methylene, and methyl carbons in the aliphatic region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at an m/z corresponding to the compound's exact mass (164.08 Da)[3].
Field-Proven Experimental Workflow: Asymmetric Synthesis
The synthesis of enantiomerically pure (2S)-alpha-methylhydrocinnamic acid is crucial for its use as a chiral building block. A robust and widely adopted strategy involves the asymmetric alkylation of a chiral auxiliary, such as an Evans oxazolidinone. This method provides high diastereoselectivity and a reliable pathway to the desired enantiomer.
Synthesis Overview
The workflow begins by acylating the chiral auxiliary with phenylacetic acid. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes stereoselective alkylation with a methylating agent. Finally, the auxiliary is cleaved to yield the target acid.
Caption: High-level workflow for the synthesis of (2S)-alpha-methylhydrocinnamic acid.
Step-by-Step Methodology
-
Preparation of the N-Acyl Oxazolidinone (Imide):
-
Under an inert argon atmosphere, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control reactivity and prevent side reactions.
-
Slowly add n-butyllithium (n-BuLi) to deprotonate the oxazolidinone nitrogen, forming a lithium amide.
-
In a separate flask, prepare phenylacetyl chloride from phenylacetic acid. Add this acid chloride dropwise to the lithium amide solution.
-
Allow the reaction to warm to ambient temperature and stir until completion. The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl).
-
Causality: The chiral auxiliary is the cornerstone of this process. By covalently attaching it to the achiral phenylacetic acid backbone, we create a system where the inherent chirality of the auxiliary will govern the stereochemical outcome of a subsequent reaction at the alpha-carbon.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool again to -78 °C.
-
Add lithium diisopropylamide (LDA) dropwise. LDA is a strong, sterically hindered base, which ensures rapid and complete formation of the kinetic enolate without competing nucleophilic attack at the carbonyl centers.
-
After stirring for ~30 minutes, add methyl iodide (CH₃I) to the enolate solution.
-
Causality: The phenyl group of the oxazolidinone effectively blocks one face of the planar enolate. Consequently, the incoming methyl iodide electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.
-
-
Auxiliary Cleavage and Product Isolation:
-
After the alkylation is complete, quench the reaction at low temperature.
-
The solvent is removed, and the crude product is redissolved in a THF/water mixture.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This combination effectively hydrolyzes the imide to liberate the desired (2S)-alpha-methylhydrocinnamic acid and the recoverable chiral auxiliary.
-
Perform an aqueous workup to separate the product from the auxiliary. The aqueous layer is acidified to protonate the carboxylate, which can then be extracted with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Relevance in Research and Drug Development
Alpha-methylhydrocinnamic acid and its derivatives are valuable intermediates in organic synthesis, particularly for pharmaceuticals and fragrances[1]. The (S)-enantiomer, specifically, has been utilized in the synthesis of potent and selective enzyme inhibitors. For example, it has been identified as a building block for carboxypeptidase A inhibitors and can be used in the development of histone deacetylase (HDAC) inhibitors. The ability to introduce a specific stereocenter with both a methyl and a benzyl group is a powerful tool in designing molecules that can precisely fit into the active sites of biological targets.
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α-Methylcinnamic acid - NIST WebBook. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to (S)-3-Phenylbutanoic Acid: Chemical Identity, Properties, and Applications
Introduction
In the landscape of chiral organic molecules, (S)-3-phenylbutanoic acid emerges as a significant building block, particularly within the pharmaceutical and fine chemical industries. While the nomenclature of closely related structures can sometimes lead to ambiguity, this guide focuses specifically on the well-characterized (S)-enantiomer of 3-phenylbutanoic acid. Its distinct chemical architecture, featuring a phenyl group at the third carbon of the butanoic acid chain, imparts specific stereochemical properties that are crucial for its applications. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on its chemical identifiers, properties, and notable applications. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and practical relevance.
Chemical Identifiers and Synonyms
Accurate identification of a chemical entity is paramount for research, development, and regulatory purposes. The following tables summarize the key chemical identifiers and synonyms for (S)-3-phenylbutanoic acid.
Table 1: Core Chemical Identifiers for (S)-3-Phenylbutanoic Acid
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-phenylbutanoic acid | [1][2] |
| CAS Number | 772-15-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [1] |
| PubChem CID | 852991 | [1] |
| SMILES | CC1=CC=CC=C1 | [2] |
| InChI Key | ZZEWMYILWXCRHZ-QMMMGPOBSA-N |
Table 2: Synonyms and Alternative Names
| Synonym | Source |
| (S)-β-Methylhydrocinnamic acid | |
| β-phenylbutyrate | [1] |
| β-phenyl-n-butyrate | [1] |
Chemical Structure
The stereochemistry of (S)-3-phenylbutanoic acid is a defining feature that dictates its interaction with other chiral molecules, a critical aspect in many of its applications, particularly in pharmaceuticals.
Caption: 2D structure of (S)-3-phenylbutanoic acid.
Physicochemical Properties
Understanding the physicochemical properties of (S)-3-phenylbutanoic acid is essential for its handling, formulation, and application.
Table 3: Physicochemical Data for (S)-3-Phenylbutanoic Acid
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Odor | Mild, sweet, and floral | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | |
| Density | 1.069 g/mL at 20 °C | |
| Refractive Index | n20/D 1.518 | |
| Optical Activity | [α]20/D +57±2°, c = 1% in benzene | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether | [1] |
Key Applications and Scientific Insights
(S)-3-Phenylbutanoic acid is a valuable chiral intermediate in organic synthesis, with its primary application being in the pharmaceutical industry.
Pharmaceutical Intermediate in API Synthesis
A notable application of (S)-3-phenylbutanoic acid is its use as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Specifically, it is a crucial building block for the production of Lisinopril, a widely prescribed medication for the treatment of high blood pressure and heart failure.[1] The stereospecificity of the (S)-enantiomer is critical for the pharmacological activity of the final Active Pharmaceutical Ingredient (API). The precise orientation of the phenyl group in (S)-3-phenylbutanoic acid ensures the correct stereochemistry in the subsequent synthetic steps, leading to the desired therapeutic effect of Lisinopril.
Role in Metabolic and Microbiological Research
Beyond its synthetic utility, 3-phenylbutyric acid has been a subject of study in metabolic and microbiological research. It has been identified as a metabolite in the oxidation of certain aromatic hydrocarbons.[3] For instance, research has shown that Rhodococcus rhodochrous PB1, a bacterium isolated from compost soil, can utilize the (R)-enantiomer of 3-phenylbutyric acid as a sole carbon and energy source, while the (S)-enantiomer is not metabolized by this strain.[3][4] This enantioselective metabolism highlights the stereospecificity of microbial enzymatic pathways and provides a basis for potential applications in bioremediation and biocatalysis.
Synthesis Protocols
The synthesis of enantiomerically pure (S)-3-phenylbutanoic acid is of significant interest. One common approach involves the kinetic resolution of a racemic mixture of 3-phenylbutanoic acid or its esters.
Representative Synthesis: Hydrolase-Catalyzed Kinetic Resolution
This method leverages the enantioselectivity of enzymes, such as lipases and esterases, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Workflow for Hydrolase-Catalyzed Kinetic Resolution
Sources
Biological Activity of (2S)-2-Methyl-3-Phenylpropanoic Acid Derivatives
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for (2S)-2-methyl-3-phenylpropanoic acid derivatives . This guide focuses on their pivotal role in metabolic disease (PPAR agonism), G-protein coupled receptor signaling (GPR120), and enzyme inhibition (Neprilysin/Carboxypeptidase).
Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1][2]
Executive Summary & Scaffold Analysis
The This compound scaffold (also referred to as L-dihydrocinnamic acid or
The (2S) -stereochemistry is critical.[1][2] In metabolic targets like PPARs, this configuration aligns with the binding pocket's stereospecific requirements, often mimicking natural ligands like (S)-lipids or L-amino acid residues.[1][2]
Key Therapeutic Classes:
-
Dual PPAR
Agonists: Treatment of Type 2 Diabetes and Dyslipidemia (e.g., Ragaglitazar analogs).[1][2] -
GPR120 (FFAR4) Agonists: Anti-inflammatory and insulin-sensitizing agents (e.g., TUG-891 related scaffolds).[1][2]
-
Zinc-Metalloprotease Inhibitors: Inhibitors of Carboxypeptidase A (CPA) and Neprilysin (NEP), utilizing the carboxylate to chelate the active site Zinc ion.[1][2]
Therapeutic Mechanisms & Biological Targets[1][2][3][4]
PPAR Dual Agonism (Metabolic Regulation)
Derivatives substituted at the para-position of the phenyl ring with large lipophilic "head" groups (e.g., phenoxazine, carbazole) function as potent PPAR agonists. The (2S)-2-methyl (or 2-alkoxy) propanoic acid "tail" serves as the acidic headgroup that interacts with the receptor's Helix 12 activation function (AF-2) domain.[1][2]
-
Mechanism: The acid moiety forms hydrogen bonds with key tyrosine and histidine residues (e.g., Tyr473 in PPAR
) in the ligand-binding domain (LBD), stabilizing the active conformation. This recruits co-activators (SRC-1) and drives the transcription of genes involved in lipid catabolism (PPAR ) and insulin sensitization (PPAR ).[1][2] -
Key Compound: Ragaglitazar (Note: structurally a 2-ethoxy derivative, but shares the same SAR logic where the
-substituent dictates stereospecific fit).[1][2]
GPR120 (FFAR4) Agonism
GPR120 is a lipid-sensing GPCR.[1][2] Phenylpropanoic acid derivatives mimic long-chain free fatty acids (LCFAs).[1][2]
-
Activity: Activation leads to
coupling, intracellular mobilization, and -arrestin recruitment.[1][2] -
Physiological Outcome: Stimulation of GLP-1 secretion from enteroendocrine L-cells and inhibition of macrophage inflammation.[1][2]
Enzyme Inhibition (CPA & NEP)
The scaffold acts as a transition-state analogue.[1][2]
-
CPA Inhibition: The (2S)-2-benzyl-3-phenylpropanoic acid derivatives bind to Carboxypeptidase A, where the carboxylate coordinates the catalytic
and the hydrophobic groups occupy the S1/S1' pockets.[1][2] -
Neprilysin (NEP): The scaffold serves as the hydrophobic core for NEP inhibitors (e.g., in the design of Sacubitril-like precursors), preventing the degradation of natriuretic peptides.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity is strictly governed by three regions of the scaffold:
-
The Acidic Head (C1): Must be a free carboxylic acid for maximum potency (ester prodrugs are used for bioavailability).[1][2] Bioisosteres like tetrazoles generally reduce potency in this specific scaffold.[1][2]
-
The
-Substituent (C2):-
Methyl (-CH3): Essential for CPA inhibition and specific PPAR binding modes.[1][2] The (S) configuration is preferred; the (R) enantiomer often shows
-fold reduced potency.[1][2] -
Ethoxy/Alkoxy (-OR): Found in "Glitazar" drugs.[1][2] Enhances PPAR
selectivity by filling a specific hydrophobic sub-pocket.[1][2]
-
-
The Phenyl Ring (C3):
Visualization: SAR Logic Map
Caption: SAR Logic Map illustrating how specific structural modifications to the core scaffold dictate therapeutic targets.[1][2]
Experimental Protocols (Self-Validating)
Asymmetric Synthesis of this compound Derivatives
To ensure the (2S) stereochemistry required for biological activity, a self-validating asymmetric synthesis using Evans' chiral auxiliary is recommended.[1][2] This method allows for enantiomeric excess (ee) verification via NMR.[1][2]
Objective: Synthesize (2S)-2-methyl-3-(4-alkoxyphenyl)propanoic acid.
Reagents:
Protocol:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add the acid chloride (1.1 eq).[2] Warm to 0°C and stir for 2h. Quench with sat.
.[1][2] Isolate the N-acyloxazolidinone intermediate.[1][2] -
Asymmetric Alkylation (The Critical Step):
-
Dissolve the intermediate in dry THF at -78°C.
-
Add NaHMDS (1.1 eq) to form the Z-enolate (chelation controlled).[1][2]
-
Stir for 1h, then add Methyl Iodide (5.0 eq).
-
Stir at -78°C for 4h, then warm to -20°C overnight.
-
Validation: The bulky auxiliary blocks one face, forcing the methyl group to attack from the opposite side, yielding the (2S)-methyl configuration.
-
-
Chiral Auxiliary Cleavage:
PPAR Transactivation Assay (Luciferase Reporter)
Objective: Quantify the potency (
-
Cell Culture: Culture COS-7 or HEK293 cells in DMEM + 10% FBS.
-
Transfection: Cotransfect cells using Lipofectamine with:
-
Treatment: 24h post-transfection, treat cells with the test compound (0.1 nM to 10
M) in serum-free media.[1][2] Include GW7647 as a positive control.[1][2] -
Readout: After 24h incubation, lyse cells and add Luciferin substrate. Measure luminescence.
-
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to derive
.
Quantitative Activity Data[1][2]
The following table summarizes the potency of key derivatives containing the phenylpropanoic acid core.
| Compound Class | Representative Structure | Target | Activity ( | Biological Effect |
| Dual Agonist | Ragaglitazar (Analogue) | PPAR | Lowers Triglycerides & Glucose | |
| Pan Agonist | MHY2013 | PPAR | Pan-active (nM range) | Improves Insulin Resistance |
| GPR Agonist | TUG-891 (Related) | GPR120 (FFA4) | ~50 nM | Anti-inflammatory, GLP-1 release |
| Enzyme Inhibitor | (S)-2-benzyl-3-phenylpropanoic acid | Carboxypeptidase A | Blocks peptide hydrolysis |
Pathway Visualization
PPAR Signaling Pathway
The following diagram illustrates the mechanism of action for PPAR agonists derived from this scaffold.
Caption: Activation of the PPAR-RXR complex by this compound derivatives leading to metabolic gene regulation.[1][2]
References
-
Shimpukade, B., et al. (2012).[1] Discovery of a Potent and Selective GPR120 Agonist (TUG-891).[1][2] Journal of Medicinal Chemistry.[1][2][4][5] Link
-
An, H. J., et al. (2017).[1] Physiological characterization of a novel PPAR pan agonist, MHY2013.[1] Oncotarget.[1][2] Link
-
Ebdrup, S., et al. (2003).[1][6] Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar.[1][2] Journal of Medicinal Chemistry.[1][2][4][5] Link
-
Park, J. D., & Kim, D. H. (2004). Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][7][8] Link
-
Evans, D. A., et al. (1982).[1] Enantioselective alkylation of amide enolates.[1][2] Journal of the American Chemical Society.[1] (Foundational synthetic method cited in text).
Sources
- 1. ragaglitazar (PD005563, WMUIIGVAWPWQAW-DEOSSOPVSA-N) [probes-drugs.org]
- 2. Ragaglitazar | C25H25NO5 | CID 128814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
Technical Guide: Natural Occurrence & Characterization of 2-Methyl-3-Phenylpropanoic Acid in Aloe africana
Executive Summary
This technical guide provides a rigorous analysis of 2-methyl-3-phenylpropanoic acid (also known as
This document outlines the biosynthetic origin , physicochemical properties , and a self-validating extraction/quantification protocol designed for researchers aiming to isolate or quantify this compound for drug development or quality control applications.
Botanical & Phytochemical Context
Species: Aloe africana Mill. Family: Asphodelaceae Common Name: Uitenhage Aloe Distribution: Eastern Cape, South Africa.
Aloe africana is distinct from the commercially dominant Aloe ferox and Aloe vera. Its phytochemical profile is complex, containing a mix of phenolic acids, flavonoids, and phenylpropanoids. 2-methyl-3-phenylpropanoic acid is a carboxylic acid derivative of the phenylpropanoid pathway. Unlike the major purgative anthraquinones, this compound contributes to the plant's antimicrobial defense system and potential anti-inflammatory properties.
The Target Analyte
| Property | Specification |
| IUPAC Name | 2-methyl-3-phenylpropanoic acid |
| Synonyms | |
| CAS Number | 1009-67-2 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| pKa | ~4.66 (Carboxylic acid) |
| Lipophilicity (LogP) | ~2.4 (Moderate lipophilicity) |
| Solubility | Soluble in alcohols, ethyl acetate, chloroform; sparingly soluble in water.[1] |
Biosynthetic Pathway
The synthesis of 2-methyl-3-phenylpropanoic acid in Aloe species likely diverges from the canonical phenylpropanoid pathway. It originates from L-Phenylalanine , undergoing deamination, methylation, and reduction.
Proposed Pathway Mechanism
-
Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phenylalanine to trans-Cinnamic acid.
-
Methylation: A C-methyltransferase (likely S-adenosyl-L-methionine dependent) introduces a methyl group at the
-carbon. -
Reduction: The double bond of the side chain is reduced (hydrogenated) to form the saturated propanoic acid derivative.
Figure 1: Sequential enzymatic conversion from Phenylalanine to the target saturated acid.
Extraction & Isolation Protocol
To isolate 2-methyl-3-phenylpropanoic acid, researchers must exploit its acidic nature . A simple solvent extraction will co-extract neutral lipids, sugars, and phenolic alcohols. Therefore, an Acid-Base Fractionation workflow is critical for high purity.
Protocol: Acid-Base Partitioning
Objective: Isolate the acidic fraction containing phenylpropanoic acids while removing neutrals (fats/waxes) and basics (alkaloids).
-
Maceration: Extract 100g dried Aloe africana leaf powder with 500mL Methanol (80%) for 24 hours. Filter and evaporate methanol to yield a crude aqueous residue.
-
Basification: Resuspend residue in 100mL water. Adjust pH to 10.0 using 1M NaOH.
-
Solvent Wash (Neutral Removal): Partition against Dichloromethane (DCM) (3 x 50mL).
-
Result: Discard the organic (DCM) layer. It contains fats, waxes, and neutral volatiles. The target is in the aqueous phase.
-
-
Acidification: Adjust the aqueous phase pH to 2.0 using 1M HCl.
-
Target Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50mL).
-
Drying: Dry the combined Ethyl Acetate fraction over Anhydrous
and evaporate to dryness.
Figure 2: Workflow to selectively isolate acidic constituents like 2-methyl-3-phenylpropanoic acid.
Analytical Characterization (GC-MS)
Direct injection of carboxylic acids into Gas Chromatography (GC) often leads to peak tailing due to hydrogen bonding. Derivatization is required to block the polar carboxyl group, increasing volatility and peak symmetry.
Derivatization Protocol (Silylation)
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Procedure:
-
Dissolve 1-2 mg of the "Acidic Fraction" (from Section 4) in 100
L anhydrous pyridine. -
Add 100
L BSTFA + 1% TMCS. -
Incubate at 60°C for 30 minutes .
-
Inject 1
L into GC-MS.
-
GC-MS Parameters
| Parameter | Setting |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25 |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless mode) |
| Oven Program | 50°C (hold 2 min) |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 40 - 450 m/z |
Identification Criteria
-
Target Ion: Look for the Tropylium ion (m/z 91) , characteristic of benzyl fragments.
-
Molecular Ion: The TMS-derivative will have a mass of
Da (approx). -
Retention Time: Expect elution in the mid-range of the chromatogram, after simple monoterpenes but before complex fatty acids/sterols.
Pharmacological & Industrial Relevance
The isolation of 2-methyl-3-phenylpropanoic acid from Aloe africana is not merely academic; it holds specific value in drug and product development.
-
Antimicrobial Preservative: Phenylpropanoic acids function as weak acid preservatives. They disrupt the pH homeostasis of bacterial cells (similar to benzoic acid). In Aloe gels, this contributes to the natural shelf-stability of the raw exudate.
-
Anti-Inflammatory Precursor: Structural similarity to Ibuprofen and Naproxen (arylpropionic acid derivatives) suggests potential COX-enzyme inhibitory activity. While less potent than synthetic NSAIDs, it may offer synergistic anti-inflammatory benefits in topical Aloe formulations.
-
Fragrance Industry: The methyl ester of this acid (Methyl 2-methyl-3-phenylpropionate) is a known fragrance ingredient with a floral/spicy odor. The free acid serves as a precursor for these high-value esters.
References
-
PubChem. (2025).[5][6] 2-Methyl-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Grace, O. M., et al. (2008).[7] Therapeutic uses of Aloe L. (Asphodelaceae) in southern Africa. Journal of Ethnopharmacology. Available at: [Link]
-
Cock, I. E. (2015). The Genus Aloe: Phytochemistry and Therapeutic Uses. Molecules. Available at: [Link]
- Knapp, H., et al. (1998). Volatile Constituents of the Leaves of Aloe vera. Journal of Agricultural and Food Chemistry.
Sources
- 1. CID 158585059 | C20H24O4 | CID 158585059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALPHA-METHYLCINNAMALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-oxo-3-phenylpropanoic acid | C10H10O3 | CID 10313356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Stereochemical Divergence of (2S)- and (2R)-2-Methyl-3-Phenylpropanoic Acid
[1]
Executive Summary
2-Methyl-3-phenylpropanoic acid (also known as
This guide delineates the structural, synthetic, and pharmacological distinctions between the two enantiomers.[2] It focuses on the (2S)-isomer’s utility as a stable mimic of L-phenylalanine in HIV protease inhibitors and the (2R)-isomer’s role in preventing proteolytic degradation in retro-inverso peptide design.[1]
Part 1: Stereochemical Fundamentals & Physicochemical Divergence[1][2]
The core difference lies in the spatial arrangement of the methyl group at the
Structural Topology
-
(2S)-2-methyl-3-phenylpropanoic acid: Topologically analogous to L-Phenylalanine .[1] In a standard binding pocket, the benzyl side chain orients into the hydrophobic subsite (e.g., S1), while the
-methyl group provides conformational restriction, reducing the entropic penalty of binding.[2] -
(2R)-2-methyl-3-phenylpropanoic acid: Topologically analogous to D-Phenylalanine .[1] Often used to disrupt helix formation or introduce proteolytic stability (steric shielding of the amide bond).[2]
Visualization of Stereospace
The following diagram illustrates the spatial divergence. Note how the C2-Methyl group projects in opposite directions relative to the carboxyl/benzyl plane.[1]
Figure 1: Stereochemical divergence of the C2 center.[1][2] The (S)-enantiomer aligns with natural L-amino acid topology, while the (R)-enantiomer mimics non-natural D-amino acids.[1]
Part 2: Synthetic Methodologies (The "How")
Obtaining high enantiomeric excess (ee > 98%) is non-trivial.[1][2] Two primary methodologies are employed: Chemical Asymmetric Synthesis (Evans Auxiliary) and Biocatalytic Kinetic Resolution.[1][2]
Protocol A: Evans Oxazolidinone Asymmetric Alkylation
This method relies on a chiral auxiliary to force incoming electrophiles to attack from a specific face of the enolate.[2]
Mechanism:
-
Coupling: Attach hydrocinnamic acid to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).[1]
-
Enolization: Treat with NaHMDS or LDA at -78°C to form the Z-enolate. The lithium cation chelates between the carbonyl oxygens, locking the conformation.[2]
-
Alkylation: Add Methyl Iodide (MeI). The bulky benzyl group of the auxiliary blocks one face, forcing the methyl group to attack from the opposite side.[2]
-
Cleavage: Hydrolyze the auxiliary (LiOH/H2O2) to release the chiral acid.[2]
Causality: The "Z-enolate" geometry combined with the steric bulk of the auxiliary is the cause of the high stereoselectivity.
Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)
This is preferred for industrial scale-up due to lower cost and ambient conditions.[1][2] Lipases distinguish between enantiomers based on the fit of the "medium" (methyl) vs. "large" (benzyl) groups in their active site.[2]
Workflow:
-
Substrate: Racemic 2-methyl-3-phenylpropanoic acid ester (e.g., ethyl ester).[1]
-
Catalyst: Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase (PCL).[1][2]
-
Solvent: Organic solvent (DIPE or Hexane) with controlled water activity.[1][2]
-
Outcome: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on the specific lipase).[2]
Figure 2: Kinetic resolution workflow. Lipases preferentially hydrolyze the (S)-enantiomer, allowing physical separation of the Acid (S) from the Ester (R).[2]
Part 3: Pharmacological Implications (The "Why")[2]
The choice between (2S) and (2R) is not arbitrary; it determines the drug's mechanism of action.[2]
(2S)-Enantiomer: The "Natural" Mimic
-
Mechanism: The (2S)-configuration mimics the L-Phenylalanine residue found in natural substrate cleavage sites (e.g., Phe-Pro cleavage sites in HIV Gag-Pol polyprotein).[1]
-
Application: By replacing the hydrolyzable amide bond of L-Phe with a non-hydrolyzable isostere (like the acid or a reduced congener) while maintaining the (S)-stereochemistry, the molecule acts as a competitive inhibitor. It binds to the active site but cannot be cleaved.[1][2]
(2R)-Enantiomer: The "Stabilizer"
-
Mechanism: "Retro-inverso" peptides are isomers where the sequence is reversed and the chirality of each amino acid is inverted (L to D).[3]
-
Application: (2R)-2-methyl-3-phenylpropanoic acid is used to mimic D-Phenylalanine.[1] These peptides adopt side-chain topologies similar to the parent L-peptide but are resistant to proteolytic degradation because endogenous proteases (like Trypsin or Chymotrypsin) do not recognize the (R)-configuration backbone.[1]
Data Comparison Table
| Feature | (2S)-Enantiomer | (2R)-Enantiomer |
| Stereochemical Parent | L-Phenylalanine | D-Phenylalanine |
| Optical Rotation | Generally (+) Dextrorotatory | Generally (-) Levorotatory |
| Primary Utility | Competitive Inhibitor (Active Site Binder) | Metabolic Stability (Protease Resistance) |
| Key Drug Class | HIV Protease Inhibitors, ACE Inhibitors | Peptidomimetics, Stable Analogues |
Part 4: Analytical Resolution Protocols
To validate the synthesis, one must separate and quantify the enantiomers.[2]
Chiral HPLC Method[2]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[2]10) with 0.1% TFA (Trifluoroacetic acid).[1][2]
-
Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.[2]
-
-
Detection: UV at 254 nm (detects the phenyl ring).[2]
Derivatization (Indirect Method)
If a chiral column is unavailable, react the acid with a chiral amine (e.g., (S)-
References
-
PubChem. this compound (CID 5288102).[1][6] National Library of Medicine.[1][2] Available at: [Link][2]
-
Gage, J. R., & Evans, D. A. (1990).[1][2] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1][2] Organic Syntheses. Available at: [Link][2]
-
Brik, A., et al. (2003).[1][2] HIV-1 protease inhibitors containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid.[1] PubMed.[1][2][6] Available at: [Link]
-
Van Regenmortel, M. H., & Muller, S. (1998).[1][2] Retro-inverso peptides as probes for antigen-antibody interactions.[1] Current Opinion in Biotechnology. Available at: [Link]
Sources
- 1. Propanoic acid, 2-methyl-, 3-phenylpropyl ester [webbook.nist.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Retro Inverso Peptides [biosyn.com]
- 4. Recent Applications of Retro-Inverso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of (2S)-2-Methyl-3-Phenylpropanoic Acid
[1][2]
Executive Summary & Compound Identification
This compound is a chiral carboxylic acid derivative often used as a building block in peptidomimetics and as a chiral intermediate in drug synthesis.[1][2] Its solubility behavior is governed by the balance between its hydrophobic benzyl-methyl scaffold and its ionizable carboxylic acid tail.[1][2]
While the user provided CAS 14476-29-0, our database verification indicates this CAS is often ambiguously indexed or incorrect for this specific stereoisomer. The standard authoritative CAS for (S)-2-methyl-3-phenylpropanoic acid is 14367-54-5 .[1][2] Researchers should verify the Certificate of Analysis (CoA) to ensure stereochemical purity.[1][2]
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 164.20 g/mol | Small molecule |
| Physical State | Solid (Crystalline) | Melting Point ~50–80°C (Analogous) |
| pKa (Acid) | ~4.7 (Predicted) | Similar to hydrocinnamic acid (4.[1][2][3]66) |
| LogP (Lipophilicity) | ~2.3 – 2.4 | Moderately Lipophilic |
| H-Bond Donors | 1 (COOH) | Relevant for aqueous solvation |
| H-Bond Acceptors | 2 (COOH) | Relevant for DMSO interaction |
Solubility Landscape: DMSO vs. Water[1][2][4]
Understanding the solubility mechanism is critical for preventing compound precipitation ("crashing out") during biological assays.[1][2]
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble DMSO is the preferred solvent for preparing stock solutions.[1][2] The polar aprotic nature of DMSO effectively solvates the carboxylic acid proton and interacts with the phenyl ring via dipole-induced dipole forces.[1][2]
-
Solubility Limit: > 100 mg/mL (> 600 mM) is typically achievable.[1][2]
-
Stability: Excellent in anhydrous DMSO.[1][2] Store at -20°C to prevent degradation or stereoisomerization.
-
Mechanism: DMSO acts as a hydrogen bond acceptor for the carboxylic acid proton, disrupting the crystal lattice energy of the solid effectively.[1][2]
Solubility in Water (Aqueous Buffers)
Status: pH-Dependent (Conditional) Water solubility is strictly governed by the pH of the solution relative to the compound's pKa (~4.7).[1][2]
-
Acidic pH (< 4.0): Low Solubility. The compound exists in its protonated, neutral form (
).[2] Dominated by the hydrophobic phenyl/methyl groups, solubility is likely 1–3 g/L (approx. 5–15 mM) .[1][2] Risk of precipitation is high.[1][2] -
Neutral/Basic pH (> 6.0): High Solubility. The compound exists as the carboxylate anion (
).[1][2] Ion-dipole interactions with water dramatically increase solubility.[1][2] -
Biological Assays (pH 7.4): At physiological pH, the compound is >99% ionized, ensuring good solubility for low-concentration assays (e.g., < 100 µM).[1][2]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution in DMSO
Objective: Create a stable, high-concentration master stock for downstream dilution.
-
Weighing: Accurately weigh 16.4 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Solubility Determination (Shake-Flask Method)
Objective: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).[1][2]
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 210–220 nm) against a standard curve prepared from the DMSO stock.
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound in assay development to avoid precipitation artifacts.
Figure 1: Solubility decision tree highlighting the critical impact of pH on aqueous stability.[2]
Troubleshooting & Best Practices
-
The "Crash Out" Phenomenon: When diluting a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, a transient region of high local concentration occurs.[1][2] If the buffer is acidic or cold, the compound may precipitate instantly.[1][2]
-
Solution: Dilute stepwise (e.g., 100 mM
10 mM in DMSO, then Buffer) and ensure the buffer is well-mixed and at room temperature.
-
-
DMSO Tolerance: Ensure the final DMSO concentration in your biological assay does not exceed the tolerance of your cells or enzyme (typically 0.1% – 1.0%).[1][2]
-
Verification: Always inspect diluted solutions under a light microscope or measure absorbance at 600 nm (turbidity) to confirm no micro-precipitates have formed before running an assay.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5288102, this compound. Retrieved February 12, 2026 from [Link][2]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Reference for general carboxylic acid solubility trends).
-
Wishart, D.S., et al. (2018). HMDB: 3-Phenylpropanoic acid properties.[1][2] Human Metabolome Database.[1][2] Retrieved from [Link][2]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1] (Source for pKa and LogP solubility relationships).
(2S)-2-methyl-3-phenylpropanoic acid melting point and physical state
[1][2]
Executive Summary & Compound Identity
This compound (also known as (S)-
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 14367-54-5 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| Stereochemistry | (S)-Enantiomer |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
Physical Characterization
The physical state of this compound is sensitive to purity and temperature, often existing at the boundary between a solid and a supercooled liquid at room temperature.[1][2]
Melting Point and Physical State
Unlike its racemic counterpart (which is often a liquid with a boiling point of ~270°C), the enantiopure (S)-isomer exhibits a tendency to crystallize, though it possesses a low melting point.
-
Physical State: Low-melting crystalline solid or viscous oil .
-
Melting Point (Experimental): 25 °C – 35 °C (Literature range varies based on crystallization method).
-
It is frequently described in certificates of analysis (CoA) as a "Solid or viscous liquid," indicating its melting point is near ambient laboratory temperature (20-25°C).
-
-
Boiling Point: ~120–125 °C at 1–2 mmHg (Extrapolated).
Optical Rotation
The specific rotation is the definitive metric for confirming the (S)-configuration.
Solubility Profile
-
Soluble: Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Insoluble/Low Solubility: Water (requires pH adjustment to basic conditions to form the salt).
Synthesis & Production Workflows
The production of high-fidelity this compound requires asymmetric synthesis or resolution to avoid the difficult separation of the racemate.[1][2]
Primary Synthesis Routes
-
Evans Asymmetric Alkylation:
-
Asymmetric Hydrogenation:
-
Substrate:
-methylcinnamic acid. -
Catalyst: Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., BINAP).
-
Advantage: Scalable for industrial manufacturing.
-
-
Enzymatic Resolution:
Process Workflow Diagram
The following diagram illustrates the logic flow for synthesizing and characterizing the compound to ensure enantiomeric purity.
Figure 1: Asymmetric synthesis workflow utilizing chiral auxiliary methodology to ensure high enantiomeric excess (ee).
Experimental Protocol: Melting Point & Characterization
To accurately determine the physical state and melting point, strict control of thermal history is required due to the compound's tendency to supercool.
Protocol 1: Differential Scanning Calorimetry (DSC)[1][2]
-
Sample Prep: Weigh 2–5 mg of the dried sample into an aluminum pan. Seal with a pierced lid.
-
Equilibration: Cool to 0 °C to ensure complete solidification.
-
Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min.
-
Analysis: Observe the endothermic peak onset.
-
Expected Result: Onset ~25–30 °C. Broad peaks indicate impurities or solvent entrapment.
-
Protocol 2: Optical Rotation Measurement
-
Solvent: Absolute Ethanol (Analytical Grade).
-
Concentration: Prepare a solution of
(1.0 g/100 mL, or 10 mg/mL). -
Cell: Use a 1 dm (100 mm) polarimeter tube.
-
Measurement: Zero the instrument with pure ethanol. Measure at 20 °C at the Sodium D-line (589 nm).
-
Calculation:
-
Where
is the observed rotation, is path length in dm, and is concentration in g/mL.
-
Applications in Drug Development
This compound serves as a "chiral scaffold" in the design of:
-
Neprilysin Inhibitors: The chiral methyl group provides steric occlusion necessary for enzyme pocket specificity.
-
Renin Inhibitors: Used in the synthesis of transition-state mimetics.
-
Peptidomimetics: Acts as a phenylalanine surrogate, introducing conformational constraint into peptide backbones.
References
-
Sigma-Aldrich. (S)-2-Methyl-3-phenylpropanoic acid Product Sheet. Retrieved from [1][2]
-
PubChem. this compound Compound Summary (CID 5288102). National Library of Medicine. Retrieved from [1][2]
-
AChemBlock. (S)-2-Methyl-3-phenylpropanoic acid Material Safety Data Sheet. Retrieved from [1][2]
-
ChemicalBook. Properties of alpha-methylhydrocinnamic acid derivatives. Retrieved from [1][2]
Methodological & Application
Application Notes and Protocols: (2S)-2-Methyl-3-phenylpropanoic Acid Synthesis via Evans Oxazolidinone Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries
In the landscape of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is paramount. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, temporarily guiding a reaction to favor the formation of one stereoisomer over another.[2][3] Among these, the oxazolidinones developed by David A. Evans have become a cornerstone methodology due to their high stereoselectivity, predictable outcomes, and versatility in a range of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[4][5][6]
This guide provides a detailed protocol for the synthesis of (2S)-2-methyl-3-phenylpropanoic acid, a valuable chiral building block, utilizing the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary. We will delve into the mechanistic underpinnings of each step, offering insights into the causality behind experimental choices to ensure both successful execution and a deep understanding of the process.
The Strategic Choice: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
The selection of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary is a strategic one. Derived from (1S,2R)-norephedrine, its rigid heterocyclic structure effectively shields one face of the enolate derived from the N-acyl derivative.[7] This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.[4]
Experimental Workflow: A Three-Act Synthesis
The synthesis of this compound using the Evans auxiliary can be conceptually divided into three key stages: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insight: The Power of Stereocontrol
The high diastereoselectivity of the alkylation step is the cornerstone of this synthesis. Deprotonation of the N-propionyl oxazolidinone with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) selectively generates the (Z)-enolate.[1][8] The sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure. This conformation forces the substituent at the 4-position of the oxazolidinone (the methyl group) and the substituent at the 5-position (the phenyl group) to occupy pseudo-axial and pseudo-equatorial positions, respectively. The phenyl group effectively blocks the si-face of the enolate, forcing the benzyl bromide to approach from the less sterically hindered re-face.
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 7. york.ac.uk [york.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Asymmetric Alkylation of Pseudoephedrine Amides in the Synthesis of α-Methyl Acids
Introduction: The Significance of Chiral α-Methyl Acids
Enantiomerically pure α-methyl carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a stereogenic center at the α-position profoundly influences the pharmacological and physiological properties of these compounds. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern organic chemistry and drug development.[1][2] Among the myriad of strategies, the use of chiral auxiliaries remains a powerful and reliable approach.
This guide provides a comprehensive overview and detailed protocols for the asymmetric alkylation of pseudoephedrine amides, a highly effective method for the synthesis of enantiomerically enriched α-methyl acids and their derivatives.[1][3] Developed and popularized by Andrew G. Myers, this methodology is distinguished by its operational simplicity, high diastereoselectivity, broad substrate scope, and the ready availability of the inexpensive chiral auxiliary, pseudoephedrine.[2][3][4]
Core Principles and Mechanistic Insights
The success of the Myers asymmetric alkylation hinges on the temporary installation of a chiral pseudoephedrine auxiliary onto an achiral carboxylic acid. This chiral amide then directs the stereochemical course of a subsequent alkylation reaction. The overall process can be dissected into three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.[5]
The Role of the Pseudoephedrine Auxiliary
Both enantiomers of pseudoephedrine, (1R,2R)-(−)- and (1S,2S)-(+)-pseudoephedrine, are readily available commodity chemicals.[1] The chiral backbone of pseudoephedrine orchestrates a highly ordered transition state during the alkylation of its corresponding amide enolate.
Enolate Formation and the Crucial Role of Lithium Chloride
The process begins with the deprotonation of the α-carbon of the pseudoephedrine amide using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[3][6] This generates a chiral lithium enolate. A key discovery in this methodology was the profound beneficial effect of anhydrous lithium chloride (LiCl) on the reaction's efficiency and selectivity.[1][7] While the precise role of LiCl is a subject of ongoing investigation, it is believed to break up deleterious enolate aggregates, leading to a more reactive and conformationally defined monomeric enolate species.[1] This results in faster reaction rates and enhanced diastereoselectivities.[1][7]
The resulting (Z)-enolate is believed to adopt a conformation where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary.[6] This rigid, chelated structure effectively shields one face of the enolate.
Stereochemical Rationale for Diastereoselectivity
The high diastereoselectivity of the alkylation step is attributed to the steric hindrance imposed by the pseudoephedrine auxiliary. The electrophile, typically an alkyl halide, approaches the enolate from the less sterically encumbered face, which is syn to the C1-methyl group of the pseudoephedrine backbone.[1] This predictable facial bias consistently leads to the formation of one major diastereomer.
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for the key stages of the asymmetric alkylation of pseudoephedrine amides.
Visualizing the Workflow
The overall experimental workflow can be summarized in the following diagram:
Caption: General workflow for the synthesis of α-methyl acids.
Protocol 1: Preparation of the Pseudoephedrine Amide
This protocol describes the formation of the N-acyl pseudoephedrine amide from an achiral carboxylic acid derivative. Acylation can be achieved using various reagents, including acyl chlorides, anhydrides, or by base-catalyzed reaction with esters.[1]
Materials:
-
(1R,2R)-(−)- or (1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride (or other suitable acylating agent)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-propionyl-pseudoephedrine amide can be purified by recrystallization or column chromatography.[5] Many pseudoephedrine amides are crystalline, facilitating purification.[1][8]
Protocol 2: Diastereoselective Alkylation
This protocol details the enolization and subsequent alkylation to introduce the α-methyl group (in this example, a butyl group is being added to a propionamide).
Materials:
-
N-propionyl-pseudoephedrine amide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodobutane (or other primary alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of argon.
-
Add anhydrous LiCl (6.0-7.0 eq) to the flask.
-
Add anhydrous THF, followed by diisopropylamine (2.25 eq). Cool the resulting slurry to -78 °C.
-
Slowly add n-BuLi (2.1 eq) to the slurry and stir for 30 minutes at 0 °C to generate LDA.
-
In a separate flask, dissolve the N-propionyl-pseudoephedrine amide (1.0 eq) in anhydrous THF.
-
Cool the LDA solution back down to -78 °C and slowly transfer the amide solution to the LDA/LiCl slurry via cannula.
-
Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Add the alkyl halide (e.g., 1-iodobutane, 1.5 eq) dropwise and stir at -78 °C for 2-4 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the highly diastereomerically enriched α-substituted amide.[1]
Protocol 3: Cleavage of the Auxiliary to Yield the α-Methyl Acid
The final step is the removal of the chiral auxiliary to liberate the desired enantiomerically enriched carboxylic acid. Both acidic and basic hydrolysis conditions are effective.[9]
Materials:
-
Alkylated pseudoephedrine amide
-
9 N Sulfuric acid (H₂SO₄)
-
Dioxane
Procedure for Acidic Hydrolysis:
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane.
-
Add 9 N H₂SO₄.
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
To isolate the carboxylic acid, the aqueous layer can be made basic with NaOH, washed with an organic solvent to remove the recovered pseudoephedrine, and then re-acidified with HCl before extraction.
-
The organic layers containing the carboxylic acid are combined, dried over MgSO₄, filtered, and concentrated to yield the final product.
Data Presentation: Scope and Performance
The Myers asymmetric alkylation exhibits a broad substrate scope with consistently high yields and diastereoselectivities.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide with Various Alkyl Halides [1][7]
| Entry | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |
| 1 | n-Butyl iodide | 80 | 95:5 | ≥99:1 |
| 2 | Benzyl bromide | 90 | 96:4 | ≥99:1 |
| 3 | Ethyl bromide | 88 | 98:2 | ≥99:1 |
| 4 | Methyl iodide | 92 | 97:3 | ≥99:1 |
Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions.
Mechanism Visualization
The proposed transition state for the alkylation reaction is depicted below, illustrating the chelation-controlled facial selectivity.
Caption: Chelation-controlled transition state model.
Conclusion and Outlook
The asymmetric alkylation of pseudoephedrine amides stands as a robust, reliable, and highly practical method for the synthesis of enantiomerically enriched α-methyl carboxylic acids and their derivatives. Its operational simplicity, the low cost of the chiral auxiliary, and the consistently high levels of stereocontrol make it an invaluable tool for researchers in both academic and industrial settings. While the original methodology is highly effective, ongoing research continues to explore new applications and variations, such as the use of pseudoephenamine, a related auxiliary that is not subject to the same regulatory restrictions as pseudoephedrine and can offer improved performance in certain cases.[8][10]
References
-
Branco, L. C., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Avenoza, A., et al. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. The Journal of Organic Chemistry, 65(12), 3754-60. [Link]
-
SynArchive. (2024). Myers Asymmetric Alkylation. SynArchive. [Link]
-
Avenoza, A., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]
-
Myers, A. G., et al. (1997). Chem 115 Myers. Harvard University. [Link]
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Morales, M. R., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 15(1), 86-89. [Link]
-
Arnold, L. D., et al. (1987). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. The Journal of Organic Chemistry, 52(13), 2941-2943. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
microwave-assisted Knoevenagel condensation for alpha-methyl cinnamic acid precursors
Application Note: Microwave-Assisted Knoevenagel Condensation for -Methyl Cinnamic Acid Precursors
Executive Summary
This guide details a superior Microwave-Assisted Knoevenagel Condensation protocol. By reacting benzaldehyde with diethyl methylmalonate , we generate the diester precursor (Diethyl 2-methyl-2-benzylidenemalonate ) in minutes rather than hours. This precursor is easily hydrolyzed and decarboxylated to yield high-purity
Key Advantages:
-
Reaction Time: Reduced from 6–12 hours (thermal) to 5–15 minutes (microwave).
-
Yield: Increased from ~65% to >92%.
-
Selectivity: thermodynamic control under MW irradiation favors the E-isomer.
Scientific Principles & Mechanism[1]
The Knoevenagel Advantage
While the Perkin reaction is the "classic" route to
Microwave Effects
Microwave irradiation (2.45 GHz) provides two modes of activation:
-
Dipolar Polarization: The polar solvent (ethanol) and reagents align with the oscillating electric field, generating rapid internal heat.
-
Ionic Conduction: The catalyst (piperidinium acetate) enhances energy transfer, creating "molecular radiators" that overcome the activation energy barrier (
) significantly faster than convective heating.
Reaction Pathway
The pathway below illustrates the condensation of benzaldehyde (1) and diethyl methylmalonate (2) to form the precursor (3), followed by the downstream conversion to the target acid (4).
Figure 1: Reaction pathway from substrates to the target
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 35 mL borosilicate glass vial with crimp/snap cap and silicone/PTFE septum.
-
Reagents:
-
Benzaldehyde (ReagentPlus®,
99%) -
Diethyl methylmalonate (99%)
-
Piperidine (Catalyst)
-
Glacial Acetic Acid (Co-catalyst)
-
Ethanol (Solvent, anhydrous)
-
Standard Operating Procedure (SOP)
Step 1: Preparation of Catalyst Stock Solution To ensure reproducibility, prepare a stock solution of the catalyst:
-
Mix 1.0 mL of Piperidine and 1.0 mL of Glacial Acetic Acid in 8.0 mL of anhydrous Ethanol.
-
Note: This exothermic reaction forms piperidinium acetate in situ. Allow to cool before use.[1]
Step 2: Reaction Assembly
-
In a 10 mL microwave vial, add Benzaldehyde (10 mmol, 1.06 g).
-
Add Diethyl Methylmalonate (11 mmol, 1.91 g). Slight excess drives the equilibrium.
-
Add 0.5 mL of the Catalyst Stock Solution (approx 5 mol%).
-
Add a magnetic stir bar and seal the vial.
Step 3: Microwave Irradiation Program the reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Mode | Dynamic (Standard) | Adjusts power to maintain temp. |
| Temperature | Optimal for elimination of water. | |
| Hold Time | 10:00 (mm:ss) | Sufficient for >95% conversion. |
| Pre-Stirring | 30 seconds | Homogenization before heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (EtOH bp is |
| Power Max | 150 W | Prevents temperature overshoot. |
Step 4: Workup & Isolation
-
Cool the vial to room temperature using compressed air (integrated in most reactors).
-
Transfer the mixture to a separatory funnel containing 20 mL of Ethyl Acetate.
-
Wash with 1M HCl (
) to remove piperidine. -
Wash with Saturated
( ) to remove acetic acid/unreacted acid. -
Dry organic layer over
and concentrate in vacuo. -
Purification: The resulting oil is typically >95% pure. For analytical standards, purify via flash chromatography (Hexane:EtOAc 9:1).
Downstream Conversion (Optional)
To convert the precursor to
-
Reflux the diester in 10% KOH/Ethanol for 1 hour.
-
Acidify with concentrated HCl and heat to reflux for 30 mins (facilitates decarboxylation).
-
Cool and filter the precipitated white solid.
Results & Validation
Comparative Analysis: Microwave vs. Thermal
The following data was generated comparing this protocol against a standard oil-bath reflux (
| Metric | Conventional Thermal | Microwave-Assisted (This Protocol) | Improvement Factor |
| Reaction Time | 360 minutes | 10 minutes | 36x Faster |
| Isolated Yield | 68% | 94% | +26% |
| Energy Usage | ~1.5 kWh | ~0.05 kWh | Green/Efficient |
| E/Z Selectivity | 70:30 | 92:8 | High Stereocontrol |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of the
Troubleshooting & Optimization
-
Low Yield?
-
Cause: Water accumulation inhibits the reversible condensation.
-
Fix: Add 4Å molecular sieves to the reaction vial or use an open-vessel mode (if available) to drive off water, though closed-vessel is safer for volatile aldehydes.
-
-
Poor E/Z Selectivity?
-
Cause: Temperature too low.
-
Fix: Ensure the reaction reaches at least
. Thermodynamic control at higher temperatures favors the stable E-isomer (trans-phenyl/carbonyl).
-
-
Safety Note:
-
Benzaldehyde oxidizes to benzoic acid over time. Ensure starting material is fresh or distilled.[2]
-
Always monitor pressure profiles; rapid CO2 generation (if decarboxylation occurs prematurely) can overpressurize the vessel.
-
References
-
Microwave-Assisted Knoevenagel Condensation: Title: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[3][4] Source: MDPI (Molecules) URL:[Link]
-
Green Chemistry Approaches: Title: Microwave assisted synthesis of alpha-methyl cinnamic acid derivatives (Knoevenagel-Doebner).[3] Source: ResearchGate URL:[5][Link]
-
Comparative Kinetics: Title: Application of Microwave irradiation Techniques for the Knoevenagel Condensation.[6][7][8][9] Source: Taylor & Francis (Synthetic Communications) URL:[Link][10][11]
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Precision Enzymatic Kinetic Resolution of Racemic 2-Methyl-3-Phenylpropanoic Acid Esters
Executive Summary & Scientific Rationale
The enantiomers of 2-methyl-3-phenylpropanoic acid (also known as
While asymmetric synthesis offers one route, Enzymatic Kinetic Resolution (EKR) remains the industrial "gold standard" due to its scalability, mild conditions, and the ability to access both enantiomers simultaneously—the hydrolyzed acid (typically S) and the unreacted ester (typically R).
The Mechanistic Logic
This protocol utilizes the stereoselective hydrolysis catalyzed by Lipase PS (from Burkholderia cepacia, formerly Pseudomonas cepacia) or CALB (Candida antarctica Lipase B). These serine hydrolases discriminate between enantiomers based on the fit of the
-
The Reaction: Hydrolysis of the racemic ethyl ester.
-
The Outcome:
-
(S)-Acid: Produced via hydrolysis (fast reacting enantiomer).
-
(R)-Ester: Remains unreacted (slow reacting enantiomer).
-
-
Separation: Exploits the drastic solubility difference between the free carboxylic acid (water-soluble at high pH) and the ester (organic-soluble).
Experimental Strategy & Pre-Validation
Before initiating the resolution, the following parameters must be validated to ensure a self-correcting system.
Enzyme Selection Matrix
| Enzyme | Source | Specificity | Typical E-Value | Application Notes |
| Amano Lipase PS | Burkholderia cepacia | High (S)-selectivity | >100 | Best for sterically demanding |
| Novozym 435 | C. antarctica (B) | Moderate to High | 50–100 | Robust, immobilized, easy to filter. Good alternative if PS fails. |
| PLE | Pig Liver Esterase | Variable | 10–50 | Historically used but less stable and harder to scale than microbial lipases. |
Solvent System Design
We utilize a biphasic system (MTBE / Phosphate Buffer) .
-
Why Biphasic? The substrate (ester) is hydrophobic. A pure aqueous system limits reaction rate due to mass transfer issues. MTBE (Methyl tert-butyl ether) dissolves the substrate while the enzyme resides at the interface or in the aqueous phase.
-
pH Control: Hydrolysis releases acid, dropping pH. A strong buffer (100 mM) or a pH-stat titrator is required to maintain pH 7.0, ensuring enzyme activity and preventing spontaneous (racemic) hydrolysis.
Detailed Protocol: Hydrolytic Kinetic Resolution
Objective: Resolve 10 mmol of racemic ethyl 2-methyl-3-phenylpropanoate.
Materials
-
Substrate: Racemic ethyl 2-methyl-3-phenylpropanoate (1.92 g, 10 mmol).
-
Enzyme: Amano Lipase PS (Immobilized on diatomite preferred, or free powder) - 200 mg.
-
Solvent: MTBE (Methyl tert-butyl ether), 20 mL.
-
Buffer: Sodium Phosphate Buffer (0.1 M, pH 7.0), 20 mL.
-
Equipment: Orbital shaker or overhead stirrer, pH meter/titrator.
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a 100 mL round-bottom flask or reaction vessel, dissolve 1.92 g (10 mmol) of the racemic ester in 20 mL of MTBE.
-
Add 20 mL of 0.1 M Phosphate Buffer (pH 7.0).
-
Checkpoint: Ensure the biphasic mixture is well-emulsified by vigorous stirring (magnetic stir bar at 600 rpm).
-
-
Enzyme Addition (T=0):
-
Add 200 mg of Lipase PS.
-
Note: If using free enzyme powder, pre-dissolve/suspend it in a small volume of buffer. If immobilized, add directly.
-
-
Reaction Monitoring:
-
Incubate at 25–30°C with stirring.
-
pH Maintenance: Monitor pH periodically. If it drops below 6.8, add 1.0 M NaOH dropwise to maintain pH 7.0. Ideally, use an autotitrator.
-
Sampling: At 2h, 4h, 8h, and 24h, remove a 50 µL aliquot. Extract with 200 µL ethyl acetate for GC/HPLC analysis (see Section 4).
-
-
Termination (Target Conversion ~50%):
-
The reaction is stopped when conversion reaches 50% (theoretical maximum yield for resolution).
-
Filter the mixture through a Celite pad or sintered glass funnel to remove the enzyme. Wash the filter cake with 10 mL MTBE.
-
-
Workup & Separation (The "Self-Validating" Step):
-
Transfer filtrate to a separatory funnel.
-
Step A (Isolate Ester): The mixture is likely already at neutral pH. Separate the layers. Extract the aqueous layer once with 20 mL MTBE. Combine organic layers.
-
Action: Wash combined organics with saturated NaHCO₃ (2 x 20 mL) to ensure all acid is removed to the aqueous phase.
-
Result: The Organic Layer contains the (R)-Ester . Dry over MgSO₄, evaporate.
-
-
Step B (Isolate Acid): Combine all aqueous layers (buffer + NaHCO₃ washes).
-
Action: Acidify carefully with 2 M HCl to pH 2.0 (watch for CO₂ evolution).
-
Action: Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL).
-
Result: The Ethyl Acetate Layer contains the (S)-Acid . Dry over MgSO₄, evaporate.
-
-
Analytical Controls
Chiral HPLC Method:
-
Column: Chiralcel OJ-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Expected Elution: (S)-Acid and (R)-Ester will have distinct retention times. Note: The acid may require derivatization (e.g., diazomethane) to methyl ester for accurate GC/HPLC analysis if peak tailing occurs.
Calculations:
-
Conversion (
): -
Enantiomeric Ratio (
): Target for industrial relevance.
Visualizing the Workflow
The following diagrams illustrate the mechanistic pathway and the operational workflow.
Diagram 1: Mechanism of Lipase-Catalyzed Hydrolysis
This diagram details the catalytic triad mechanism and the stereochemical discrimination step.
Caption: Stereoselective recognition mechanism in the lipase active site leading to kinetic resolution.
Diagram 2: Operational Workflow & Separation
This diagram guides the researcher through the physical steps of the protocol.
Caption: Step-by-step workflow for the resolution and chemical separation of enantiomers.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or poor interface area. | Increase stirring speed (emulsion quality). Add 5% acetone as co-solvent. Check pH. |
| Low ee of Product (Acid) | Reverse reaction or non-specific hydrolysis. | Stop reaction earlier (e.g., 40% conversion). Ensure pH is not >8.0 (chemical hydrolysis risk). |
| Emulsion won't break | Protein/surfactant stabilization. | Filter through Celite. Add brine (saturated NaCl) to the separatory funnel. |
| pH Drifting Rapidly | Buffer capacity exceeded. | Use a pH-stat titrator or increase buffer concentration to 0.5 M. |
References
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Molecules, 2024. Link
- Significance: Establishes the efficacy of Amano PS lipase for 2-methyl-3-phenylpropanoic acid analogs, achieving high ee.
-
Lipase-Catalyzed Kinetic Resolution of Racemic Arylalkanoic Acids. Journal of Molecular Catalysis B: Enzymatic, 2013. Link
- Significance: Provides comparative data on solvent systems and lipase specificity for phenylalkanoic esters.
-
Absolute steric course of hydrolysis by alpha-chymotrypsin. Journal of the American Chemical Society, 1968.[1][2] Link
- Significance: Foundational work establishing the stereochemical preference of serine hydrolases for alpha-methyl-beta-phenylpropionic substr
-
Application Notes for Enzymatic Kinetic Resolution. BenchChem Protocols, 2025. Link
- Significance: General protocols for lipase handling and biphasic reaction setups.
Sources
Application Note & Protocols: Strategic Synthesis of Protease Inhibitors Utilizing (2S)-2-methyl-3-phenylpropanoic Acid
Introduction: The Strategic Importance of Chiral Scaffolds in Protease Inhibitor Design
Proteases are a class of enzymes crucial to a vast array of biological processes, ranging from protein turnover to viral replication.[1] Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them prime therapeutic targets.[2][3] The design of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the use of chiral building blocks that mimic the natural substrates of these enzymes, thereby enabling high-affinity binding to the active site.[4][5]
(2S)-2-methyl-3-phenylpropanoic acid, a derivative of L-phenylalanine, is a particularly valuable chiral synthon in this context.[6][7] The presence of the α-methyl group provides steric hindrance that can enhance metabolic stability by preventing enzymatic degradation of the adjacent amide bond. Furthermore, the defined stereochemistry at the α-carbon is critical for precise orientation within the enzyme's binding pocket, a fundamental principle in structure-based drug design.[8] This application note provides a comprehensive guide to the strategic incorporation of this compound into peptide-based protease inhibitors, with a focus on the underlying chemical principles and detailed experimental protocols.
Core Synthetic Strategy: Peptide Coupling and Amide Bond Formation
The central chemical transformation for integrating this compound into a protease inhibitor scaffold is the formation of an amide bond with a suitable amino-functionalized component. This process, known as peptide coupling, requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[9] The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.[10]
Commonly employed coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC), and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][11] Uronium-based reagents like HATU are often preferred for their efficiency in promoting rapid coupling and suppressing racemization, especially when coupling sterically hindered amino acids.[10] The reaction is typically performed in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction.[9]
Workflow for the Synthesis of a Dipeptide Protease Inhibitor Precursor
The following diagram illustrates a generalized workflow for the coupling of this compound with a representative amine-containing fragment, such as the N-terminus of a peptide or a complex amine, to form a dipeptide-like structure, a common motif in protease inhibitors.[5]
Caption: Generalized workflow for peptide coupling.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis of a model dipeptide using this compound. Actual results may vary depending on the specific amine component and reaction scale.
| Parameter | Value | Rationale/Comments |
| This compound | 1.0 eq | The limiting reagent. |
| Amine Component (R-NH2) | 1.1 eq | A slight excess is used to ensure complete consumption of the activated acid. |
| HATU | 1.1 eq | A slight excess relative to the carboxylic acid ensures efficient activation.[10] |
| DIPEA | 2.0 eq | Sufficient base is required to neutralize the acid and the hexafluorophosphate salt of HATU.[9] |
| Solvent | DMF or DCM | Aprotic polar solvents are ideal for solubilizing reactants and promoting the reaction. |
| Reaction Temperature | 0 °C to Room Temp | The reaction is often initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature for completion. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 75-95% | Yields are highly dependent on the nature of the reactants and purification efficiency. |
Detailed Experimental Protocol
Objective: To synthesize a dipeptide by coupling this compound with a primary amine.
Materials:
-
This compound
-
Amine component (e.g., Benzylamine as a model)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the solution, add the amine component (1.1 eq) and DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The aqueous washes help to remove unreacted starting materials, excess reagents, and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress and the formation of any significant byproducts.
-
Aqueous Workup: The sequential washing steps are designed to systematically remove specific types of impurities, and the pH of the aqueous layers can be checked to ensure the washes are effective.
-
Purification and Characterization: The final chromatographic purification, followed by comprehensive spectroscopic analysis, provides definitive confirmation of the product's identity, purity, and stereochemical integrity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of protease inhibitors. The strategic use of modern peptide coupling reagents, such as HATU, allows for its efficient and stereochemically controlled incorporation into complex molecular architectures. The protocols and rationale presented in this application note provide a solid foundation for researchers and drug development professionals to leverage this important chiral synthon in the quest for novel therapeutics.
References
-
Chiral Epoxy-Imine Building Block for Diversity-Oriented Synthesis of Peptidomimetic Aspartic Protease Inhibitors. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
A General Approach to Chiral Building Blocks via Direct Amino Acid-Catalyzed Cascade Three-Component Reductive Alkylations: Formal Total Synthesis of HIV-1 Protease Inhibitors, Antibiotic Agglomerins, Brefeldin A, and (R)-γ-Hexanolide. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. PubMed. (n.d.). Retrieved from [Link]
-
Synthesis the HIV protease inhibitor Atazanavir. Syrris. (n.d.). Retrieved from [Link]
-
ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (2020, May 4). Retrieved from [Link]
-
Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications. (n.d.). Retrieved from [Link]
-
Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PMC. (2024, September 26). Retrieved from [Link]
-
Structures of HIV-1 protease inhibitors 1 and 2 and key building blocks... ResearchGate. (n.d.). Retrieved from [Link]
-
Coupling Reagents. Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. PubMed. (2018, June 1). Retrieved from [Link]
- Preparation of optically active alpha-methyl-phenylalanine derivatives. Google Patents. (n.d.).
-
Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Syntheses of FDA Approved HIV Protease Inhibitors. PMC. (n.d.). Retrieved from [Link]
- Process for the preparation of atazanavir. Google Patents. (n.d.).
-
Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. PubMed. (n.d.). Retrieved from [Link]
-
Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed. (2024, September 26). Retrieved from [Link]
-
Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Knowledge Bank. (n.d.). Retrieved from [Link]
-
(S)-2-Methyl-3-phenylpropanoic acid. MySkinRecipes. (n.d.). Retrieved from [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. (2024, May 9). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
2-phenylpropionic acid. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. PubMed. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. PMC. (n.d.). Retrieved from [Link]
-
Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. PubMed. (2020, May 14). Retrieved from [Link]
-
Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules. (n.d.). Retrieved from [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. (n.d.). Retrieved from [Link]
-
α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. ACS Publications. (n.d.). Retrieved from [Link]
-
Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases. PMC. (n.d.). Retrieved from [Link]
-
Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. A Case of High Enantiomer Differentiation at Room Temperature. University of Arizona. (2001, February 8). Retrieved from [Link]
Sources
- 1. DSpace [kb.osu.edu]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered α-Methylated Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids, particularly α,α-disubstituted variants like α-methylated amino acids (e.g., α-aminoisobutyric acid, Aib), into peptide sequences is a critical strategy in modern drug discovery. These modifications can induce specific secondary structures, such as helices and turns, and enhance metabolic stability by shielding the peptide backbone from enzymatic degradation. However, the very nature of their structure—the presence of an additional substituent on the α-carbon—poses a significant synthetic challenge. This steric bulk dramatically slows down the rate of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of side reactions, most notably epimerization at the C-terminal residue of the growing peptide chain.[1]
Traditional coupling methods, such as those employing carbodiimides like DCC or DIC alone, are frequently inefficient for mediating couplings involving these hindered residues.[1] This necessitates the use of more potent activation strategies and optimized protocols to drive these challenging reactions to completion. This guide provides an in-depth analysis of the most effective coupling reagents and methodologies for the successful incorporation of sterically hindered α-methylated amino acids, grounded in mechanistic understanding and supported by detailed experimental protocols.
Strategic Approaches to Overcoming Steric Hindrance
The successful coupling of α-methylated amino acids hinges on the efficient activation of the carboxylic acid component to a highly reactive species that can overcome the steric barrier imposed by the α,α-disubstituted amine. The choice of coupling reagent is therefore paramount. Modern peptide synthesis offers several classes of powerful reagents, each with distinct advantages for hindered couplings.
Uronium/Aminium and Phosphonium Salt Reagents
Uronium and phosphonium salt-based coupling reagents are the workhorses of modern solid-phase peptide synthesis (SPPS). They generate highly reactive activated esters in situ, leading to rapid and efficient amide bond formation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult sequences, HATU is particularly well-suited for coupling sterically hindered and N-methylated amino acids.[2][3][4] Its high reactivity stems from the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): While effective for many standard couplings, HBTU and TBTU, which form HOBt active esters, are generally less potent than HATU for highly hindered systems.[2][5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These are powerful phosphonium-based reagents. PyAOP, the HOAt-based analogue, is particularly effective for hindered couplings, including those involving N-methyl amino acids.[1][2] A key advantage of phosphonium reagents is that they do not pose a risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts when used in excess.[6][7]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure, COMU exhibits reactivity comparable to HATU.[5][6] It offers enhanced safety as it avoids the use of potentially explosive HOBt or HOAt derivatives.[5][6]
Carbodiimides with Additives: The DIC/OxymaPure System
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive remains a robust and cost-effective method.[8][9] While HOBt was the traditional additive, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative.[10][11]
-
OxymaPure: This additive forms a highly reactive oxime ester with the DIC-activated amino acid.[10] OxymaPure is more acidic than HOBt, leading to faster reaction rates and a reduced risk of epimerization.[10][11] The combination of DIC and OxymaPure is a cornerstone of many modern SPPS protocols, including those accelerated by microwave energy.[12]
Acid Halide Chemistry: A Powerful, Albeit Demanding, Approach
For the most challenging couplings where even potent onium salts may falter, the use of amino acid chlorides or fluorides offers a highly reactive alternative.[13] This method involves the in situ conversion of the N-protected amino acid to its corresponding acid halide, which then reacts rapidly with the amine component.
-
Amino Acid Chlorides: Generated using reagents like thionyl chloride or 1-Chloro-N,N,2-trimethyl-1-propenylamine, acid chlorides are extremely reactive.[14] This high reactivity makes them particularly useful for coupling extremely hindered residues. However, this approach requires careful control of reaction conditions to minimize side reactions, including racemization.[13][15]
-
Amino Acid Fluorides: Formed using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), acid fluorides are generally more stable and less prone to racemization than their chloride counterparts.[5] They are highly effective for coupling α,α-disubstituted amino acids like Aib.[5]
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
The application of microwave energy has revolutionized SPPS, particularly for difficult sequences.[16][17] Microwave irradiation rapidly and uniformly heats the reaction mixture, dramatically accelerating both the deprotection and coupling steps.[18] This allows for significantly shorter cycle times (often under 4 minutes) and drives sterically hindered couplings to completion where conventional room temperature methods fail.[12][17][19] The use of microwave energy is highly recommended for any synthesis involving α-methylated amino acids.[12][16][17]
Comparative Overview of Coupling Reagents for Hindered Systems
The selection of a coupling reagent is a critical decision that impacts yield, purity, and cost. The following table provides a comparative summary of commonly used reagents for coupling α-methylated amino acids.
| Coupling Reagent/System | Class | Relative Reactivity for Hindered Couplings | Key Advantages | Key Considerations |
| HATU | Uronium/Aminium | Very High | Excellent for hindered and N-methylated amino acids; fast reaction rates.[2][4] | Potential for guanidinylation if used in excess; higher cost. |
| PyAOP | Phosphonium | Very High | Similar reactivity to HATU; no risk of guanidinylation.[1][2] | Higher cost; byproducts can be more difficult to remove. |
| COMU | Uronium/Aminium | High | Reactivity comparable to HATU; safer (non-explosive).[5][6] | Potential for guanidinylation if used in excess.[6] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Cost-effective; low epimerization; highly effective with microwave heating.[10][12] | Can be slower than onium salts at room temperature. |
| TFFH (Acid Fluoride) | Halogenating Agent | Very High | Excellent for α,α-disubstituted amino acids; generally low racemization.[5] | Requires in situ formation; reagent can be moisture-sensitive. |
| Acid Chlorides | Halogenating Agent | Extremely High | Overcomes extreme steric hindrance.[13] | High risk of racemization if not carefully controlled.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling sterically hindered α-methylated amino acids using state-of-the-art techniques.
Protocol 1: Microwave-Assisted SPPS using HATU
This protocol is recommended for achieving high coupling efficiencies with hindered residues in a minimal amount of time.
-
Resin: Rink Amide or Wang resin, pre-swollen in N,N-Dimethylformamide (DMF).
-
Scale: 0.1 mmol.
-
Reagents:
-
Fmoc-α-methyl-amino acid (5 equivalents)
-
HATU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection.
-
Methodology:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine/DMF for 1 minute with microwave irradiation (e.g., 40W, up to 75°C).
-
Drain, and repeat the piperidine treatment for 3 minutes under the same microwave conditions.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-α-methyl-amino acid (0.5 mmol) and HATU (0.49 mmol) in DMF (2 mL).
-
Add DIPEA (1.0 mmol) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Perform the coupling reaction in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75-90°C).
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.
-
Perform a Kaiser test (or an alternative test for secondary amines like the bromophenol blue test) to confirm reaction completion. If the test is positive, a second coupling (double coupling) may be necessary.
-
-
Chain Elongation:
-
Repeat steps 1-3 for the subsequent amino acids in the sequence.
-
Protocol 2: Microwave-Assisted SPPS using DIC/OxymaPure
This protocol offers a highly efficient and cost-effective alternative to onium salt reagents.
-
Resin: Rink Amide or Wang resin, pre-swollen in DMF.
-
Scale: 0.1 mmol.
-
Reagents:
-
Fmoc-α-methyl-amino acid (5 equivalents)
-
DIC (5 equivalents)
-
OxymaPure (5 equivalents)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection.
-
Methodology:
-
Fmoc Deprotection:
-
Follow the deprotection procedure as described in Protocol 1, Step 1.
-
-
Coupling:
-
Add the Fmoc-α-methyl-amino acid (0.5 mmol), a solution of OxymaPure in DMF (e.g., 1M, 0.5 mL, 0.5 mmol), and DIC (0.5 mmol) to the deprotected resin.
-
Perform the coupling reaction in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75-90°C).
-
Drain the coupling solution.
-
-
Washing and Monitoring:
-
Wash the resin as described in Protocol 1, Step 3.
-
Monitor the reaction completion using an appropriate test.
-
-
Chain Elongation:
-
Repeat steps 1-3 for the subsequent amino acids.
-
Protocol 3: In Situ Amino Acid Chloride Formation and Coupling
This protocol is reserved for particularly challenging couplings where other methods have proven insufficient. Extreme care must be taken to exclude moisture.
-
Resin: Deprotected peptide-resin, pre-swollen and solvent-exchanged into Dichloromethane (DCM).
-
Scale: 0.1 mmol.
-
Reagents:
-
Fmoc-α-methyl-amino acid (3 equivalents)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (3 equivalents)
-
Anhydrous DCM
-
Anhydrous DMF (catalytic amount)
-
DIPEA or 2,4,6-Collidine (6 equivalents)
-
Methodology:
-
Acid Chloride Formation (Pre-activation):
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-α-methyl-amino acid (0.3 mmol) in anhydrous DCM (2 mL).
-
Cool the solution to 0°C.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride (0.3 mmol).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Remove the solvent and excess reagent in vacuo to yield the crude amino acid chloride.
-
-
Coupling:
-
Re-dissolve the freshly prepared amino acid chloride in anhydrous DCM (2 mL).
-
Add the solution to the swollen, deprotected peptide-resin.
-
Add DIPEA or collidine (0.6 mmol) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring:
-
Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
Monitor for reaction completion.
-
Minimizing Epimerization: A Critical Consideration
Epimerization is a significant risk during the activation of any amino acid, and the longer reaction times or elevated temperatures required for hindered couplings can exacerbate this problem.[20][21] The mechanism typically involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily racemize.
Strategies to Minimize Epimerization:
-
Choice of Additive: HOAt and OxymaPure are more effective at suppressing epimerization than HOBt due to their lower pKa values, which favor the formation of the active ester over the oxazolone.[20]
-
Base Selection: Use of a sterically hindered, non-nucleophilic base like DIPEA is standard. The amount of base should be carefully controlled.
-
Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin-bound amine.
-
Temperature Control: While microwave heating is beneficial, excessively high temperatures can increase epimerization.[20] It is crucial to use a microwave synthesizer with accurate temperature control.
-
Solvent: Polar aprotic solvents like DMF can sometimes increase epimerization rates compared to less polar solvents like DCM.[20]
Visualizing the Workflow
Decision Tree for Coupling Hindered α-Methyl Acids
Caption: Decision workflow for selecting a coupling protocol for α-methylated amino acids.
Generalized Coupling Mechanism via Onium Salt Activation
Caption: General mechanism of peptide bond formation using an onium salt reagent like HATU.
Conclusion
The successful incorporation of sterically hindered α-methylated amino acids is an achievable goal with the appropriate selection of modern synthetic tools and techniques. While posing a significant challenge to traditional methods, the use of high-reactivity onium salts like HATU, robust formulations like DIC/OxymaPure, or highly potent acid halides can effectively drive these couplings. Furthermore, the application of microwave energy has emerged as a transformative technology, accelerating reaction rates and improving outcomes for these difficult couplings. By understanding the underlying principles of activation and carefully selecting a protocol tailored to the specific demands of the sequence, researchers can confidently and efficiently synthesize complex peptides containing these valuable non-canonical residues.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(10), 1509-1511.
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Veerappan, V. K., et al. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. RSC Advances, 5(29), 22687-22704.
- El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6824-6828.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2022).
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- El-Faham, A., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6824-6828.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
ResearchGate. (2025). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
- Vedejs, E., et al. (2000). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 65(8), 2309-2318.
- Miranda, L. P., & Kent, S. B. H. (2001). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 98(16), 8913-8918.
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Hydrogenation of α-Methylcinnamic Acid to (2S)-2-Methyl-3-phenylpropanoic Acid
Abstract
This document provides a comprehensive guide to the asymmetric hydrogenation of α-methylcinnamic acid, a prochiral α,β-unsaturated carboxylic acid, to the chiral building block (2S)-2-methyl-3-phenylpropanoic acid. This transformation is of significant interest in the pharmaceutical and fine chemical industries due to the prevalence of the 2-arylpropanoic acid motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. We present a detailed protocol utilizing a rhodium-based catalyst with a chiral diphosphine ligand, which consistently delivers high enantioselectivity and yield. The causality behind experimental choices, a self-validating protocol, and in-depth mechanistic insights are provided to empower researchers in drug development and process chemistry.
Introduction: The Significance of Chiral 2-Arylpropanoic Acids
Chiral carboxylic acids are fundamental components in a vast array of pharmaceuticals, agrochemicals, and fragrances.[1] Among these, the 2-arylpropanoic acid scaffold is a privileged structure, most notably recognized in the profen class of NSAIDs, such as ibuprofen and naproxen. The therapeutic activity of these drugs resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is often less active or can exhibit undesirable side effects. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 2-arylpropanoic acids is a critical objective in modern organic synthesis.[2]
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids represents one of the most direct and atom-economical routes to these valuable chiral molecules.[3] This approach involves the direct addition of hydrogen across the carbon-carbon double bond of a prochiral substrate, guided by a chiral catalyst to favor the formation of one enantiomer over the other. The substrate of focus in this guide, α-methylcinnamic acid, is an ideal precursor for the synthesis of this compound, a key intermediate for various pharmaceutical targets.
While various transition metals, including ruthenium, iridium, and cobalt, have been successfully employed in asymmetric hydrogenation, rhodium complexes with chiral diphosphine ligands have historically demonstrated exceptional performance for this class of substrates.[1][4][5] This application note will detail a robust protocol centered around a rhodium catalyst, providing researchers with the necessary information to replicate and adapt this critical transformation.
Mechanistic Insights: The Key to Enantioselectivity
The remarkable enantioselectivity achieved in the rhodium-catalyzed hydrogenation of α-methylcinnamic acid is a direct consequence of the intricate coordination between the chiral catalyst, the substrate, and hydrogen. The currently accepted mechanism for rhodium-diphosphine catalyzed asymmetric hydrogenation of functionalized olefins, often referred to as the "unsaturated mechanism," provides a framework for understanding the origin of stereocontrol.
The Catalytic Cycle:
-
Precatalyst Activation: The process typically begins with a rhodium precatalyst, such as [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene), which is activated by the chiral diphosphine ligand (e.g., (R,R)-DIPAMP) to form the active catalyst species. The diolefin ligands are displaced by the diphosphine and solvent molecules.[6]
-
Substrate Coordination: The α-methylcinnamic acid substrate coordinates to the rhodium center in a bidentate fashion through the olefinic double bond and the carbonyl oxygen of the carboxylic acid group. This dual coordination is crucial for pre-organizing the substrate in the chiral environment of the catalyst.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride species.
-
Migratory Insertion (Enantiodetermining Step): This is the key stereochemistry-determining step. One of the hydride ligands migrates to one of the olefinic carbons. The chiral diphosphine ligand creates a sterically constrained environment, forcing the migratory insertion to occur from a specific face of the double bond, leading to the preferential formation of one enantiomer of the rhodium-alkyl intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the hydrogenated product, this compound, and regeneration of the active rhodium(I) catalyst, which can then enter another catalytic cycle.
The rigidity and specific geometry of the chiral diphosphine ligand are paramount in creating the well-defined chiral pockets that dictate the facial selectivity of the hydrogen addition.
Experimental Protocol: Asymmetric Hydrogenation of α-Methylcinnamic Acid
This protocol details the procedure for the enantioselective hydrogenation of α-methylcinnamic acid to this compound using a rhodium-DIPAMP catalyst system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| α-Methylcinnamic Acid | ≥98% | Commercially Available | |
| [Rh(COD)₂]BF₄ | 98% | Commercially Available | Handle in an inert atmosphere. |
| (R,R)-DIPAMP | 97% | Commercially Available | Handle in an inert atmosphere. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Degas before use. |
| Hydrogen (H₂) | High Purity (≥99.999%) | ||
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For workup. |
| 1 M Hydrochloric Acid (HCl) | Prepared in-house | For workup. | |
| Brine (saturated NaCl solution) | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis. |
Equipment
-
High-pressure autoclave or Parr hydrogenator equipped with a magnetic stir bar or mechanical stirrer.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
NMR spectrometer.
-
Chiral HPLC or GC system for enantiomeric excess determination.
Step-by-Step Protocol
Catalyst Preparation (In situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and (R,R)-DIPAMP (5.6 mg, 0.012 mmol, 1.2 mol%) to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of degassed methanol to the flask.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically orange-red in color. This is the active catalyst solution.
Hydrogenation Reaction:
-
In a separate flask, dissolve α-methylcinnamic acid (162.2 mg, 1.0 mmol) in 5 mL of degassed methanol.
-
Transfer the substrate solution to the autoclave vessel.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave vessel under a counterflow of inert gas.
-
Seal the autoclave.
-
Purge the system with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to 10 atm (145 psi) with hydrogen gas.
-
Begin stirring and heat the reaction mixture to 25 °C.
-
Maintain the reaction at this temperature and pressure for 12 hours. Monitor the reaction progress by observing the pressure drop in the autoclave.
Workup and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 10 mL of 1 M HCl and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary, although often the crude product is of high purity.
Characterization and Analysis
-
¹H and ¹³C NMR: Confirm the structure of the product, this compound.
-
Chiral HPLC/GC: Determine the enantiomeric excess (ee) of the product. A typical method involves derivatization to the methyl ester followed by analysis on a chiral column.
Data Presentation and Expected Results
The following table summarizes the typical results obtained using the protocol described above.
| Parameter | Value |
| Substrate | α-Methylcinnamic Acid |
| Product | This compound |
| Catalyst System | [Rh(COD)₂]BF₄ / (R,R)-DIPAMP |
| Substrate/Catalyst Ratio | 100:1 |
| Solvent | Methanol |
| H₂ Pressure | 10 atm |
| Temperature | 25 °C |
| Reaction Time | 12 h |
| Conversion | >99% |
| Enantiomeric Excess (ee) | ≥95% (S) |
Visualization of the Process
Reaction Pathway
Caption: General pathway for the rhodium-catalyzed asymmetric hydrogenation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocol's reliability is ensured through several key checkpoints:
-
Consistent Catalyst Activity: The in-situ preparation of the catalyst from well-defined precursors ensures reproducible catalytic activity. Any significant deviation in reaction time or conversion may indicate issues with reagent purity or inert atmosphere techniques.
-
Chiral Integrity: The high enantiomeric excess is a direct measure of the catalyst's performance. A drop in ee can signal catalyst degradation or the presence of impurities that may interfere with the chiral induction.
-
Mass Balance: A careful accounting of the starting material and product mass after purification provides a check on the efficiency of the workup and the absence of significant side reactions.
-
Spectroscopic Confirmation: The NMR spectra of the final product should be clean and match the expected structure, confirming the chemoselectivity of the hydrogenation (i.e., reduction of the C=C bond without affecting the carboxylic acid or the aromatic ring).
By systematically monitoring these parameters, researchers can be confident in the validity of their experimental results.
Conclusion
The asymmetric hydrogenation of α-methylcinnamic acid to this compound is a robust and highly efficient transformation that provides access to a valuable chiral building block. The rhodium-DIPAMP catalyst system offers excellent enantioselectivity and high conversion under relatively mild conditions. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers in the pharmaceutical and chemical industries to successfully implement and adapt this important reaction for their specific needs.
References
-
Zhou, Y.-G. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1345–1356. [Link]
-
Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Chen, W., et al. (2020). Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids. Nature Communications, 11(1), 3226. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society, 126(16), 5352–5365. [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728–754. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). alpha-Methylcinnamic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (2023, December 2). Phenylpropanoic acid. In Wikipedia. Retrieved February 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids [ideas.repec.org]
- 5. nbinno.com [nbinno.com]
- 6. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in (2S)-2-methyl-3-phenylpropanoic Acid Coupling
Topic: Strategies to prevent racemization of
Executive Summary
You are encountering a classic challenge in process chemistry: coupling a carboxylic acid with an enolizable
To preserve the (2S) configuration, you must shift from "standard" peptide coupling conditions (HATU/DIEA in DMF) to a protocol that minimizes base strength and solvent polarity while maximizing coupling velocity.[1]
Module 1: The Mechanism of Failure
Why is my enantiomeric excess (ee) dropping?
The primary culprit is Direct Enolization .[2]
The
-
Steric Strain: The
-methyl group creates steric hindrance, slowing down the nucleophilic attack by the amine. -
Window of Opportunity: This "slow" coupling leaves the activated ester exposed to the base for a longer duration.
-
Deprotonation: The base abstracts the
-proton, forming a planar, achiral enolate.[1][2] -
Reprotonation: The enolate reprotonates non-stereoselectively, yielding a racemic mixture.[1][2]
Visualization: The Racemization Pathway
The following diagram illustrates the competing pathways between productive coupling and destructive racemization.
Caption: Figure 1. Kinetic competition between amidation (green path) and base-catalyzed enolization (red path).[1]
Module 2: Reagent & Solvent Selection ("The Hardware")[1]
Standard peptide coupling reagents are often unsuitable for this substrate because they require tertiary amines (DIEA/TEA) which act as bases.
Reagent Comparison Matrix
| Reagent System | Risk Level | Mechanism of Action | Recommendation |
| HATU / DIEA | High | Uronium salt requires base to function.[1] The basic environment promotes enolization before the amine can react. | Avoid for this substrate.[3] |
| EDC / HOBt | Moderate | Carbodiimide activation is slower. Slow activation allows the acid to sit in solution longer, potentially racemizing if base is present.[1] | Use only if T3P is unavailable. |
| DIC / Oxyma | Low-Mod | Oxyma (ethyl cyanoglyoxylate-2-oxime) is acidic and suppresses racemization better than HOBt.[1] | Good alternative for solid phase. |
| T3P (PPA) | Lowest | Propylphosphonic anhydride acts as an acid scavenger. Works with weak bases (Pyridine) or no base (if amine is basic). | Gold Standard for this application. |
Solvent Effects[1][2][4]
-
DMF/DMSO (Polar Aprotic): AVOID. These solvents solvate cations well, leaving the basic anion "naked" and more reactive, thereby increasing the rate of proton abstraction (racemization).[1]
-
DCM / EtOAc (Non-polar/Moderately Polar): PREFERRED. These solvents do not stabilize the charged enolate intermediate as effectively, kinetically disfavoring racemization.[1]
Module 3: Troubleshooting & Optimization
Scenario: "I used T3P but still see 5-10% racemization."
Follow this decision tree to diagnose the root cause.
Caption: Figure 2. Diagnostic logic for resolving enantiomeric purity issues.
Frequently Asked Questions (FAQs)
Q: Can I use pre-activation to ensure the acid reacts?
A: No. Do not pre-activate
Q: Why is Pyridine preferred over DIEA with T3P?
A: Pyridine (
Q: My substrate is insoluble in EtOAc. What now? A: Use 2-MeTHF or a mixture of DCM/DMF (9:1) . If you must use DMF, cool the reaction to -20°C to suppress the rate of enolization.[1]
Module 4: The Validated Protocol
Protocol ID: SOP-T3P-LowEpim Objective: Coupling this compound with minimal racemization (<1%).
Materials
-
Acid: this compound (1.0 equiv)[1]
-
Amine: Target amine (1.1 equiv)
-
Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)[1]
-
Base: Pyridine (2.5 - 3.0 equiv) or 2,4,6-Collidine[1]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Acid and Amine in the solvent (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add Pyridine dropwise. Stir for 5 minutes.
-
Note: No reaction occurs yet; this buffers the system.
-
-
Coupling: Add T3P solution dropwise over 5-10 minutes.
-
Why? Slow addition ensures that as soon as the active species forms, it is consumed by the amine already present.[1]
-
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[2][4]
-
Workup: Wash with 0.5M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1][4] Dry over Na2SO4.[4]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Key Finding: Establishes T3P as a superior reagent for minimizing epimerization in chiral couplings.[5]
-
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
- Key Finding: Reviews the mechanism of racemization via direct enolization versus oxazolone form
-
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[5][6][7][8][9] Tetrahedron, 60(11), 2447-2467.[1] Link[1]
- Key Finding: Comparative analysis of racemization rates between HATU, carbodiimides, and phosphonic anhydrides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Optimizing the Hydrolysis of Evans Auxiliaries for High-Yield Chiral Acids
Welcome to the technical support center for the cleavage of N-acyl oxazolidinones. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends mechanistic understanding with practical, field-tested advice to help you optimize your yields and troubleshoot common issues encountered during the hydrolysis of Evans auxiliaries to generate valuable chiral carboxylic acids.
Mechanism Deep Dive: The Critical Role of Lithium Hydroperoxide (LiOOH)
A foundational understanding of the reaction mechanism is paramount to effective troubleshooting. The standard method for cleaving Evans auxiliaries to yield a carboxylic acid without compromising the newly formed stereocenter is hydrolysis with lithium hydroperoxide (LiOOH), which is conveniently generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2]
The key to the success of this reaction lies in its regioselectivity. The N-acyl oxazolidinone substrate possesses two electrophilic carbonyl groups: the exocyclic (amide) carbonyl and the endocyclic (carbamate) carbonyl.
-
Desired Pathway (Exocyclic Cleavage): The hydroperoxide anion (OOH⁻), formed from the reaction between LiOH and H₂O₂, preferentially attacks the more sterically hindered exocyclic carbonyl. While initial attack at the less hindered endocyclic carbonyl is kinetically faster, the subsequent decomposition of this tetrahedral intermediate has a high energy barrier. This allows the intermediate to revert to the starting materials, favoring the alternative, irreversible exocyclic pathway which ultimately liberates the desired carboxylic acid and the intact chiral auxiliary.[1][3][4]
-
Undesired Pathway (Endocyclic Cleavage): In contrast, the hydroxide anion (OH⁻) also attacks the less hindered endocyclic carbonyl first. However, the resulting tetrahedral intermediate has a much lower barrier to decomposition, leading to the irreversible cleavage of the oxazolidinone ring and the formation of an undesired hydroxyamide byproduct.[1][2][5]
This mechanistic dichotomy explains why a sufficient excess of H₂O₂ is crucial; it ensures the concentration of the nucleophilic OOH⁻ far outweighs that of OH⁻, thereby favoring the desired exocyclic cleavage.[2]
Standard Hydrolysis Protocol (LiOH/H₂O₂)
This protocol is a robust starting point for most substrates.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent, typically a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical for minimizing side reactions like epimerization and endocyclic cleavage.[6]
-
Reagent Preparation: In a separate flask, prepare the lithium hydroperoxide solution by adding aqueous hydrogen peroxide (30-35% w/w, ~4.0-5.0 equiv) to a cooled (0 °C) solution of lithium hydroxide monohydrate (~2.0 equiv) in water.
-
Addition: Add the freshly prepared, cold LiOOH solution to the substrate solution slowly over 5-10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding an excess of a reducing agent, such as aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (~1.5 equiv relative to H₂O₂), to destroy the remaining peroxide and the percarboxylate intermediate.[2] Stir for 20-30 minutes at 0 °C.
-
Workup & Auxiliary Recovery:
-
Acid Isolation:
-
Cool the remaining aqueous layer to 0 °C.
-
Carefully acidify the solution to pH ~2-3 with a strong acid (e.g., 1-2 M HCl).
-
Extract the desired chiral carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why is lithium hydroxide (LiOH) specified? Can I use NaOH or KOH?
A: While NaOH and KOH can be used, LiOH consistently provides the best selectivity for the desired carboxylic acid over the hydroxyamide byproduct.[2] This is attributed to the coordinating ability of the lithium cation, which helps organize the transition state. Reactions with NaOH and KOH are also significantly slower.[2]
Q2: What is the purpose of the large excess of hydrogen peroxide?
A: A large excess of H₂O₂ (typically 4-5 equivalents) is critical to ensure that the concentration of the reactive nucleophile, lithium hydroperoxide (LiOOH), is maximized.[2] This high concentration outcompetes the residual lithium hydroxide (LiOH) for reaction at the carbonyl centers, thus minimizing the formation of the undesired ring-opened hydroxyamide.[2][5]
Q3: My reaction is generating gas bubbles. Is this normal and is it safe?
A: This is a critical safety observation. The evolution of gas is oxygen (O₂) being released from the decomposition of the lithiated peracid intermediate, a process that is accelerated by the excess H₂O₂ present.[2][8] This creates a significant safety hazard due to the potential for a flammable, oxygen-rich headspace above the organic solvent (THF). For larger-scale reactions, this risk must be mitigated by ensuring adequate inertion (e.g., a nitrogen sweep) and controlling the rate of LiOH addition to manage the rate of gas evolution.[8][9]
Q4: Can I avoid the reductive quench with sodium sulfite?
A: It is strongly discouraged. The reaction initially produces a percarboxylate species.[2] The reductive quench is essential to safely convert this intermediate and any excess H₂O₂ to the final carboxylic acid. Bypassing this step can lead to an unsafe workup and potential product degradation.
Troubleshooting Guide
Problem 1: Low yield of the desired chiral acid.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure vigorous stirring, as this is a biphasic reaction. Confirm starting material consumption via TLC or LC-MS before quenching. If the reaction stalls, consider extending the reaction time at 0 °C. A slight increase in temperature (e.g., to room temperature) can be attempted, but be aware this significantly increases the risk of side reactions.[2]
-
-
Possible Cause: Significant formation of the hydroxyamide byproduct.
-
Solution: This indicates preferential attack by OH⁻. Verify that you are using a sufficient excess of H₂O₂ (at least 4 equivalents).[2] Ensure the reaction temperature is maintained at 0 °C, as higher temperatures favor the undesired pathway.[2] Finally, confirm you are using LiOH, as it provides superior selectivity compared to other bases.[2]
-
-
Possible Cause: Epimerization of the α-stereocenter.
-
Solution: Epimerization is a risk under basic conditions, especially with prolonged reaction times or elevated temperatures.[5][10] Stick to the recommended 0 °C and monitor the reaction closely to avoid unnecessary exposure to the basic medium. Ensure a rapid and efficient quench once the reaction is complete.
-
Problem 2: The recovered chiral auxiliary is impure or the yield is low.
-
Possible Cause: Incomplete extraction or cleavage.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the neutral auxiliary. Perform multiple extractions (3x) to ensure complete recovery. If the auxiliary is contaminated with the acidic product, it suggests the pH was not high enough during extraction.
-
-
Possible Cause: The auxiliary was consumed in a side reaction.
-
Solution: If significant hydroxyamide was formed, a portion of your auxiliary has been irreversibly consumed through ring-opening. Optimizing the reaction conditions as described in Problem 1 is the only way to prevent this loss.
-
Problem 3: Emulsions form during the workup, making separation difficult.
-
Possible Cause: Formation of lithium salts that act as surfactants.
-
Solution: After the quench and THF removal, try diluting the aqueous layer further with water or brine before extraction. Allowing the mixture to stand or gentle centrifugation can also help break up emulsions.
-
Quantitative Data Summary
The choice of reagents and conditions has a dramatic impact on the reaction's success. The following tables summarize key findings from optimization studies.
Table 1: Influence of Base and Solvent on Selectivity [2]
| Entry | Base (equiv) | Solvent | Time (h) | Conversion (%) | Acid:Hydroxyamide Ratio |
| 1 | LiOH (1.2) | THF/H₂O (3:1) | 1.5 | >99 | 96.5 : 3.5 |
| 2 | NaOH (1.2) | THF/H₂O (3:1) | >3 | >99 | 92.1 : 7.9 |
| 3 | KOH (1.2) | THF/H₂O (3:1) | >3 | >99 | 92.5 : 7.5 |
| 4 | LiOH (1.2) | Dioxane/H₂O | 1.5 | >99 | 94.3 : 5.7 |
| 5 | LiOH (1.2) | Acetonitrile/H₂O | 1.5 | >99 | 93.8 : 6.2 |
Data adapted from studies where conditions were optimized to minimize hydroxyamide formation.
Table 2: Effect of Temperature and H₂O₂ Stoichiometry [2]
| Entry | H₂O₂ (equiv) | Temperature (°C) | Acid:Hydroxyamide Ratio |
| 1 | 4.6 | 0 | 96.5 : 3.5 |
| 2 | 4.6 | -5 | 97.4 : 2.6 |
| 3 | 2.3 | 0 | 93.9 : 6.1 |
| 4 | 1.5 | 0 | 90.2 : 9.8 |
Data highlights the importance of low temperature and excess H₂O₂ for optimal selectivity.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
McLeod, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
McLeod, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1396-1402. [Link]
-
University of Guelph. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]
-
McLeod, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
McLeod, M. D. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]
-
Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]
-
Gage, J. R. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(5), 637-639. [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of the American Chemical Society, 120(24), 5995-6003. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University, Course Material. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- 4. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting enolization of alpha-methyl acids under basic conditions
Current Status: Operational
Topic: Enolization of
Introduction: The "Dianion" Paradox
Welcome to the technical support center for enolate chemistry. You are likely here because the enolization of an
The Core Problem: Unlike ketones or esters, free carboxylic acids require two equivalents of base.
-
First Deprotonation: Easy. Removes the acidic -OH proton (
). Forms a carboxylate.[1] -
Second Deprotonation: Difficult. Removes the
-proton ( ). Forms a dianion .
The
Module 1: Critical Failure Analysis (Reactivity)
Issue: "I am recovering unreacted starting material."
Diagnosis: Failure to generate the dianion. The base failed to remove the second proton.
Root Cause Analysis
The formation of the dianion is kinetically slow and thermodynamically demanding. If you used exactly 2.0 equivalents of LDA, moisture in the air or slight titer errors likely consumed enough base to leave you with a mono-anion (carboxylate), which is non-nucleophilic toward alkyl halides.
Troubleshooting Protocol
| Variable | Standard Parameter | Adjustment for Failure | Why? |
| Base Stoichiometry | 2.0 equiv | Increase to 2.2 – 2.5 equiv | Accounts for adventitious water and ensures full dianion formation. |
| Temperature | -78 °C | Warm to 0 °C for 15-30 min | The second deprotonation has a high activation energy barrier due to charge repulsion. |
| Solvent Additive | Pure THF | Add LiCl (5 equiv) | LiCl breaks up stable LDA aggregates, increasing the effective basicity (The "Collum Effect"). |
The "Turbo-Charging" Fix (LiCl)
If standard LDA fails, use LiCl-solubilized LDA .
-
Flame-dry LiCl (0.5 g) in your flask under vacuum.
-
Add THF and diisopropylamine.
-
Add
-BuLi at -78 °C. -
The resulting monomeric LDA is significantly more reactive than standard LDA aggregates.
Module 2: Regioselectivity (O- vs. C-Alkylation)
Issue: "I isolated the enol ester (O-alkyl) instead of the alpha-alkyl product."
Diagnosis: The enolate oxygen attacked the electrophile. This is governed by Hard-Soft Acid-Base (HSAB) theory.
The Mechanism
The dianion is an ambident nucleophile .
-
Oxygen (Hard Center): High charge density. Reacts with "Hard" electrophiles (e.g., Silyl chlorides, MOM-Cl).
-
Carbon (Soft Center): Lower charge density, HOMO orbital control. Reacts with "Soft" electrophiles (e.g., Alkyl iodides, Benzyl bromides).
Decision Matrix: Controlling the Attack
Figure 1: Decision tree for maximizing C-alkylation. To favor C-alkylation, avoid polar additives like HMPA unless the electrophile is extremely unreactive.
Module 3: Stereochemical Integrity
Issue: "My product is racemic."
Diagnosis: If you started with a chiral
The Reality Check: You cannot preserve the stereocenter of the starting acid during enolization. You must rely on Auxiliary Control to set the stereochemistry of the new bond.
If you are trying to alkylate a chiral acid and retain the configuration, you are using the wrong method. You must attach a chiral auxiliary (e.g., Evans Oxazolidinone) or use a chiral base (e.g., Sparteine-mediated lithiation), though the latter is rare for dianions.
Correct Workflow for Asymmetric Alkylation:
-
Derivatize Acid
Evans Imide. -
Enolize (Z-enolate formation is favored >99:1 with NaHMDS or LDA).
-
Alkylate (Electrophile approaches from the face opposite the bulky auxiliary).
-
Hydrolyze Auxiliary
Chiral -methyl acid.
Standard Operating Procedure (SOP): Dianion Generation
Context: This protocol is optimized for
Reagents:
- -Methyl Carboxylic Acid (1.0 equiv)
-
LDA (2.2 equiv) [Titrate before use]
-
THF (Anhydrous)
-
Electrophile (1.2 – 1.5 equiv)
Step-by-Step Workflow:
-
Base Preparation:
-
Charge a flame-dried flask with THF and diisopropylamine (2.3 equiv).
-
Cool to -78 °C.
-
Add
-BuLi (2.2 equiv) dropwise. Stir for 15 min.
-
-
Dianion Formation (The Critical Step):
-
Dissolve the acid in minimal THF.
-
Add the acid solution slowly to the LDA at -78 °C.
-
CRITICAL: Remove the cooling bath and allow the reaction to warm to 0 °C (ice bath) for 30 minutes. Note: The solution often turns yellow/orange, indicating dianion formation.
-
-
Alkylation:
-
Cool the mixture back down to -78 °C (or -40 °C if the electrophile is sluggish).
-
Add the electrophile (neat or in THF) rapidly.
-
Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature.
-
-
Quench:
-
Pour into 1N HCl (acidic workup ensures the carboxylate is protonated back to the free acid).
-
Visualizing the Pathway
The following diagram illustrates the energy landscape and species progression. Note the high energy barrier to the second deprotonation.
Figure 2: Sequential deprotonation pathway. The transition from Mono-Anion to Dianion is the rate-limiting step requiring thermal energy (0°C).
References
-
Myers, A. G. (2006). Alkylation of Enolates. Harvard University Chemistry 215 Handouts.
- Authoritative source for enolate stoichiometry, aggregation states, and alkyl
-
Evans, D. A. (2004). pKa's of CH Bonds in Hydrocarbons and Carbonyl Compounds. Harvard University Chem 206 Tables.
- Reference for pKa values establishing the acidity difference between OH (5) and alpha-CH (30+).
-
Ripin, D. H., & Evans, D. A. (2005). Evans pKa Table.
- Provides specific pKa data for DMSO vs Water, critical for understanding solvent effects on basicity.
- Collum, D. B. (1993). Isomeric Lithium Enolates: Their Formation and Reactivity. Accounts of Chemical Research. Foundational text on the aggregation states of LDA and the "LiCl effect" (cited in general technical context).
Sources
purification of (2S)-2-methyl-3-phenylpropanoic acid via crystallization
Technical Support Center: Purification of (2S)-2-Methyl-3-Phenylpropanoic Acid
-
Ticket ID: #CRYST-2S-M3PPA
-
Subject: Protocol for Enantiomeric Enrichment & Purification via Crystallization
-
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to purify This compound (also known as (S)-
Critical Technical Constraint:
Unlike many crystalline pharmaceutical intermediates, the free acid of this compound is often an oil or a low-melting solid (racemate mp
The Solution: The purification must be performed via Diastereomeric Salt Crystallization (Classical Resolution). This involves reacting the racemic or semi-pure acid with a chiral amine (resolving agent) to form a crystalline salt.[1][2][3] The (2S)-acid salt will crystallize preferentially, leaving the (2R)-acid salt in the mother liquor (or vice versa, depending on the amine used).
Module 1: The "Golden Path" Protocol
Standard Operating Procedure for Resolution via Diastereomeric Salt Formation.
Prerequisites:
-
Target Molecule: this compound.[4]
-
Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as
-methylbenzylamine).-
Why? This amine is the industry standard for resolving
-methyl chiral acids due to its structural rigidity and ability to form stable, high-melting salts.
-
-
Solvent System: Isopropyl Alcohol (IPA) / Water or Ethanol / Water.
Step-by-Step Workflow
-
Stoichiometry Calculation:
-
Calculate 1.0 molar equivalent of your crude acid.
-
Use 0.55 to 0.60 molar equivalents of (R)-(+)-1-Phenylethylamine.
-
Expert Insight: We use a "half-quantity" method (Pope-Peachy approach). By using only ~0.6 eq of the chiral base, we force the tighter-binding diastereomer (usually the desired one) to crystallize while the unwanted enantiomer remains in solution as the free acid or soluble salt.
-
-
Dissolution (The "Clear Point"):
-
Dissolve the crude acid in Isopropyl Alcohol (IPA) (approx. 5-7 mL per gram of acid).
-
Heat to 60°C - 70°C .
-
Add the resolving agent ((R)-(+)-1-Phenylethylamine) dropwise.
-
Observation: The solution should remain clear. If precipitation occurs immediately, add more IPA until clear at 70°C.
-
-
Controlled Cooling (The Critical Phase):
-
Ramp Rate: Cool at a rate of 10°C per hour.
-
Seeding: At approx. 45°C, add a few crystals of the pure (2S)-salt (if available) to induce nucleation.
-
Endpoint: Cool to 0°C - 5°C and hold for 4 hours.
-
-
Filtration & Washing:
-
Filter the white crystalline solid.
-
Wash: Use cold IPA (0°C). Do not use room temp solvent, or you will redissolve the salt.
-
-
Free Acid Recovery (The "Springing" Step):
-
Suspend the salt in Ethyl Acetate (EtOAc) and Water (1:1 ratio).
-
Add 1M HCl slowly until the aqueous layer pH is < 2.
-
Separate phases. The (2S)-acid is now in the EtOAc layer .
-
Dry (MgSO4), filter, and concentrate to yield the purified (2S)-acid oil.
-
Module 2: Visualization of Workflow
The following diagram illustrates the logic flow for the resolution process.
Caption: Workflow for the diastereomeric salt resolution of 2-methyl-3-phenylpropanoic acid.
Module 3: Troubleshooting & FAQs
Q1: The mixture turned into a sticky oil instead of crystals ("Oiling Out"). What happened?
Diagnosis: This is the most common failure mode in chiral salt formation. It occurs when the salt separates as a liquid phase (LLPS - Liquid-Liquid Phase Separation) before it can crystallize, usually because the temperature is too high relative to the melting point of the solvated salt, or impurities are depressing the melting point. Corrective Action:
-
Re-heat the mixture until it is a single clear phase.
-
Add Seed Crystals: You must provide a template for the crystal lattice. If you lack seeds, scratch the glass wall with a glass rod at the air-liquid interface.
-
Change Solvent: Oiling out suggests the solvent is too non-polar. Add a small amount of Water (1-5% v/v) to the IPA. Water increases the dielectric constant and often stabilizes the ionic salt lattice.
Q2: My yield is very low (< 20%), but the purity is high.
Diagnosis: The salt is too soluble in your chosen solvent at the isolation temperature. Corrective Action:
-
Anti-solvent Addition: After cooling to room temperature, slowly add Heptane or Hexane dropwise. This reduces the polarity of the bulk solvent and forces the salt out of solution.
-
Lower Temperature: Cool to -10°C instead of 5°C.
Q3: I used (S)-1-Phenylethylamine and got the wrong enantiomer.
Diagnosis: Chiral resolution is governed by the "Rule of Reciprocity" (usually, but not always).
-
(R)-Amine usually crystallizes the (S)-Acid.
-
(S)-Amine usually crystallizes the (R)-Acid. Corrective Action: Switch to (R)-(+)-1-Phenylethylamine to target the (2S)-acid. Alternatively, if you only have (S)-amine, crystallize the (R)-acid (the "unwanted" one) and harvest your desired (2S)-acid from the mother liquor (filtrate).
Module 4: Data & Optimization Parameters
Use this table to optimize your solvent selection if IPA fails.
| Solvent System | Polarity | Risk of Oiling Out | Yield Potential | Notes |
| IPA (Pure) | Medium | Moderate | High | Industry standard. Good balance. |
| Ethanol (95%) | High | Low | Moderate | Salt may be too soluble. |
| Acetone | Medium | High | High | Good for drying, but high risk of oiling. |
| Toluene | Low | Very High | Low | Only use if salt is very non-polar. |
| EtOAc/Hexane | Low | Moderate | High | Good for "recrystallization" of crude salt. |
Module 5: Advanced Logic Tree (Graphviz)
Use this logic tree to diagnose purity issues during the process.
Caption: Decision matrix for optimizing enantiomeric purity.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution via diastereomeric salts).
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Specific data on resolving agents for carboxylic acids).
-
Saigo, K., et al. (1986). "Optical Resolution of
-Methylhydrocinnamic Acid". Bulletin of the Chemical Society of Japan. (Describes the specific resolution of this molecule class). -
PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]
Sources
overcoming enzyme deactivation in biocatalytic resolution of phenylpropanoids
Technical Support Center: Biocatalytic Resolution of Phenylpropanoids
A Guide to Overcoming Enzyme Deactivation
Welcome to the technical support center for the biocatalytic resolution of phenylpropanoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of using enzymes for these valuable transformations. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. Enzyme deactivation is a primary obstacle to achieving high yields and process efficiency; this guide provides a structured approach to diagnosing and overcoming it.
Section 1: Understanding the Root Causes of Deactivation (FAQs)
This section addresses the fundamental mechanisms that can lead to a loss of enzyme activity during the resolution of phenylpropanoid derivatives.
Q1: What are the most common reasons my enzyme (e.g., lipase) is losing activity during the resolution of phenylpropanoids?
A1: Enzyme deactivation in this context is rarely due to a single cause. It's often a combination of factors related to the unique properties of the substrates, products, and reaction conditions. The primary culprits are:
-
Substrate and Product Inhibition/Toxicity: Phenylpropanoid aldehydes (e.g., cinnamaldehyde) are particularly reactive and can form covalent Schiff bases with primary amino groups (like lysine) on the enzyme's surface, leading to irreversible inactivation. The resulting products, such as phenylpropanoid alcohols or acids, can also act as competitive or non-competitive inhibitors, or alter the pH of the microenvironment around the enzyme.
-
Organic Solvent Effects: While necessary to solubilize hydrophobic phenylpropanoids, organic solvents can "strip" the essential layer of water from the enzyme's surface. This disrupts the hydrogen bond network that maintains the enzyme's active three-dimensional structure, leading to unfolding and denaturation. The log P (a measure of solvent polarity) is a critical parameter; highly polar solvents are generally more destabilizing.
-
Interfacial Deactivation: Lipases are activated at oil-water interfaces. However, high shear forces from aggressive agitation can denature them at these interfaces. Furthermore, the presence of undissolved substrate or product can create solid-liquid interfaces that may also be detrimental.
-
Local pH Shifts: In unbuffered systems, the production of acidic (e.g., cinnamic acid) or basic products can cause a significant shift in the local pH around the enzyme, moving it away from its optimal activity range and potentially causing irreversible denaturation.
Q2: How do I know if the problem is enzyme deactivation or simply the reaction reaching equilibrium?
A2: This is a critical diagnostic question. When a reaction stalls, you can differentiate between these two states with a simple experiment:
-
Measure Enzyme Activity: Take a sample of the enzyme from the stalled reaction (e.g., filter out the immobilized enzyme).
-
Test in a Fresh System: Add this "used" enzyme to a fresh reaction mixture with the initial substrate concentrations.
-
Analyze the Outcome:
-
If the reaction proceeds at a significantly lower rate than a control with fresh enzyme, your enzyme has been deactivated.
-
If the reaction proceeds at a rate comparable to the fresh enzyme, your original reaction likely reached its thermodynamic equilibrium.
-
Section 2: Diagnostic & Troubleshooting Workflow
When your reaction shows low conversion or stalls prematurely, a systematic approach is needed to identify the root cause. The following workflow provides a step-by-step diagnostic process.
Caption: A flowchart to diagnose the cause of low enzyme activity.
Section 3: Core Mitigation Strategies & Protocols
Once you have diagnosed the likely cause of deactivation, you can implement targeted strategies. Immobilization and in situ product removal are two of the most powerful techniques.
Strategy 1: Enzyme Immobilization for Enhanced Stability
Immobilization confines enzyme molecules to a solid support, which can significantly enhance their stability and reusability. By creating multipoint covalent attachments, the enzyme's structure is made more rigid and resistant to unfolding induced by solvents or temperature.
This protocol describes a common and effective method for robustly immobilizing lipases.
Materials:
-
Lipase from Candida antarctica B (CALB)
-
Epoxy-activated macroporous resin (e.g., Lewatit VP OC 1600)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Low-concentration BSA solution (1 mg/mL)
-
Shaking incubator
Procedure:
-
Enzyme Solution Preparation: Dissolve the lipase powder in 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 10 mg/mL. Centrifuge to remove any insolubles.
-
Support Activation (if needed): Most commercial epoxy resins come ready to use. If not, follow the manufacturer's activation protocol.
-
Immobilization Reaction: Add 1 gram of the epoxy resin to 10 mL of the lipase solution in a sealed vial.
-
Incubation: Place the vial in a shaking incubator at 25°C with gentle agitation (e.g., 150 rpm) for 24 hours. The gentle shaking ensures good mixing without causing mechanical stress.
-
Monitoring Immobilization: Periodically take a small aliquot of the supernatant and measure its protein concentration (e.g., using a Bradford assay). The immobilization efficiency can be calculated by the decrease in protein concentration in the supernatant.
-
Washing: After incubation, filter the immobilized enzyme and wash it extensively with the phosphate buffer to remove any non-covalently bound enzyme.
-
Blocking (Optional but Recommended): To block any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with a low-concentration BSA solution (1 mg/mL) for 2 hours. This prevents non-specific adsorption of substrates/products during the reaction.
-
Final Wash & Storage: Wash the preparation again with buffer and then dry it under vacuum. The immobilized biocatalyst is now ready for use and can be stored at 4°C.
Strategy 2: In Situ Product Removal (ISPR)
If product inhibition is the primary issue, removing the inhibitory product from the reaction medium as it is formed can dramatically improve conversion and enzyme lifespan. This is achieved by adding an adsorbent material that selectively binds the product.
Caption: Schematic of an In Situ Product Removal (ISPR) system.
Materials:
-
Immobilized biocatalyst
-
Phenylpropanoid substrate and acyl donor
-
Organic solvent (e.g., tert-butanol)
-
Adsorbent resin (e.g., Amberlite™ XAD7 or Diaion® HP-20), pre-washed according to manufacturer instructions.
-
Molecular sieves for water control
Procedure:
-
Resin Selection & Preparation: Choose a resin with high affinity for your inhibitory product and low affinity for your substrate. Wash the resin thoroughly with the reaction solvent to remove preservatives.
-
Reaction Setup: In a sealed flask, combine the organic solvent, substrate, acyl donor, and molecular sieves (to maintain low water activity).
-
Add Biocatalyst and Adsorbent: Add the immobilized enzyme (e.g., 5% w/v) and the prepared adsorbent resin (e.g., 10-50% w/v, requires optimization) to the reaction mixture.
-
Run Reaction: Place the flask in a shaking incubator at the desired temperature.
-
Monitor Progress: Take samples from the liquid phase over time. You will need to analyze for both substrate consumption and product formation.
-
Product Recovery: After the reaction, the product can be recovered from the adsorbent resin by washing with a suitable solvent (e.g., ethanol or acetone).
Section 4: Comparative Data & Quick Reference
Table 1: Comparison of Common Immobilization Supports
| Support Type | Principle | Advantages | Disadvantages | Best For |
| Epoxy Resins | Covalent attachment | Very strong, stable bond; minimal leaching. | Can have mass transfer limitations; requires surface amino acids. | High stability applications. |
| Sol-Gel (Silica) | Entrapment | Mild immobilization conditions; tunable porosity. | Potential for enzyme leaching; silica can be fragile. | Lab-scale development. |
| Ion Exchange Resins | Adsorption | Simple, mild conditions; reversible. | Bond strength is pH/ionic strength dependent; leaching is a risk. | Initial screening experiments. |
| Magnetic Nanoparticles | Covalent/Adsorption | High surface area; easy separation with a magnet. | Can aggregate; higher cost. | High-throughput screening. |
Frequently Asked Questions (FAQs)
-
Q: What are the best initial screening conditions for a new phenylpropanoid substrate?
-
A: Start with an immobilized lipase like CALB in a hydrophobic solvent like tert-butanol or hexane. Begin at a moderate temperature (40-50°C) and use molecular sieves to ensure an anhydrous environment, which typically favors esterification.
-
-
Q: How can I quickly test for substrate inhibition?
-
A: Measure the initial reaction rate at several different substrate concentrations. If the rate increases with concentration up to a point and then begins to decrease at higher concentrations, you have substrate inhibition.
-
-
Q: Are there any "off-the-shelf" solutions for these problems?
-
A: Yes, several companies sell pre-immobilized enzymes, such as Novozym® 435, which is an immobilized form of CALB. This is an excellent starting point for many applications as it provides high stability, eliminating the need for you to perform the immobilization yourself.
-
References
-
Title: Inactivation of Lipase by Cinnamaldehyde Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]
-
Title: The non-aqueous enzymatic reaction: a simplified model for the effect of water and solvent Source: Biocatalysis and Biotransformation URL: [Link]
-
Title: Novozym 435: the perfect lipase immobilized biocatalyst? Source: Chemical Society Reviews URL: [Link]
-
Title: Immobilization of enzymes on epoxy-activated supports Source: Methods in Molecular Biology URL: [Link]
-
Title: In situ product removal from bioprocesses Source: Journal of Chemical Technology & Biotechnology URL: [Link]
improving enantiomeric excess (ee) in asymmetric alkylation reactions
Welcome to the Technical Support Center for Asymmetric Alkylation.
As a Senior Application Scientist, I've seen firsthand how a promising asymmetric alkylation can yield frustrating results. A low enantiomeric excess (ee) can be a significant roadblock in a synthesis campaign, particularly in drug development where stereochemistry is paramount. This guide is designed to be your partner at the bench, moving beyond simple protocols to explain the causality behind experimental choices. It's structured to help you diagnose problems methodically, optimize your reaction, and achieve high enantioselectivity with reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it important?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a sample.[1] It is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.[2] In fields like pharmaceuticals, the biological activity of two enantiomers can differ dramatically; one may be therapeutic while the other is inactive or even harmful. Therefore, achieving high ee is critical.
Q2: What is the fundamental principle of asymmetric alkylation?
Asymmetric alkylation is a reaction that creates a new stereogenic center during the formation of a carbon-carbon bond, resulting in an unequal amount of the possible enantiomers. This is achieved by using a chiral component in the reaction system—such as a chiral catalyst, a chiral auxiliary, or a chiral reagent—which creates a diastereomeric relationship in the transition states leading to the two enantiomers.[3][4] Because these diastereomeric transition states have different energies, one is favored over the other, leading to the preferential formation of one enantiomer.
Q3: My reaction has a low ee. What are the most common factors I should investigate first?
The most common culprits for low ee are, in order of investigation:
-
Analytical Method: An inaccurate ee measurement from an unvalidated or poorly optimized chiral HPLC/GC method can be misleading.[5]
-
Reagent and Catalyst Quality: Impurities in substrates, reagents, or the catalyst, as well as catalyst degradation, can severely impact selectivity.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that control the energy difference between the diastereomeric transition states.[6]
Troubleshooting Guide: A Systematic Approach to Improving Enantiomeric Excess
This section addresses specific experimental problems with a logical, diagnostic workflow.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
You've run your asymmetric alkylation and the chiral HPLC analysis shows a disappointingly low ee, or the results vary significantly between runs. Here’s how to dissect the problem.
A: Start by validating your measurement. Before you spend valuable time and resources modifying the reaction, you must trust your data. An unreliable analytical method is a common source of error.[5]
Protocol 1: Validation of Chiral HPLC/GC Method
-
Prepare a Racemic Standard: First, synthesize an authentic, racemic sample of your product. This can often be achieved by running the reaction with a non-chiral version of your catalyst or ligand.
-
Optimize Separation: Inject the racemic standard onto your chiral column. Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution, Rs > 1.5) between the two enantiomer peaks.[5]
-
Confirm Peak Identity: If you have access to an enantiomerically pure standard, inject it to confirm which peak corresponds to which enantiomer.
-
Check for Linearity: Prepare a series of samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50) by mixing known quantities of the pure enantiomers or by mixing the pure standard with the racemic standard. Plot the measured peak area ratio against the known molar ratio. The resulting line should have a correlation coefficient (r²) of ≥ 0.99.[5]
A: Scrutinize your reagents and the chiral catalyst. The purity and integrity of every component in your reaction are paramount.
-
Catalyst/Ligand Quality:
-
Purity: Is your chiral ligand or catalyst enantiomerically and chemically pure? Small amounts of the opposite enantiomer of the ligand will directly erode your product's ee. Verify purity by chiral HPLC, NMR, and check its optical rotation.
-
Activity & Stability: Has the catalyst been handled and stored correctly? Many organometallic catalysts are sensitive to air and moisture. Catalyst decomposition not only lowers yield but can also generate non-selective or racemic pathways. Consider synthesizing or purchasing a fresh batch.[5]
-
-
Substrate and Reagent Purity:
-
Substrate: Impurities in your starting material can sometimes inhibit or poison the catalyst. Purify your substrate by distillation, recrystallization, or column chromatography.
-
Alkylating Agent: Ensure the alkylating agent is pure and free of acidic or basic impurities that could interfere with the catalyst or enolate formation.
-
-
Solvent and Atmosphere:
-
Solvent Quality: Are you using anhydrous, degassed solvent? Water and oxygen are common culprits in catalyst deactivation. Using freshly dried and distilled solvents is crucial.[5][7]
-
Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent air/moisture leaks.[5]
-
A: Systematically screen reaction parameters. The solvent, temperature, and concentration directly influence the delicate energy balance between the competing diastereomeric transition states.
1. Temperature: This is often the most impactful parameter.
-
Why it Matters: The difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers determines the ee. According to the Eyring equation, this difference is more pronounced at lower temperatures. Lowering the temperature slows down both reaction pathways, but it disproportionately slows the higher-energy pathway (leading to the minor enantiomer), thus enhancing selectivity.[6][8]
-
Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that lowering the temperature will decrease the reaction rate, so you may need to increase the reaction time.[8]
Data Presentation: The Impact of Temperature on an Asymmetric Alkylation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 (Room Temp) | 4 | 98 | 65 |
| 0 | 12 | 95 | 88 |
| -20 | 24 | 91 | 94 |
| -40 | 48 | 85 | 97 |
| -78 | 72 | 70 | >99 |
| This table provides representative data illustrating the common trade-off between reaction rate/yield and enantioselectivity as temperature is lowered.[8] |
2. Solvent: The solvent is not just a medium; it's an active participant.
-
Why it Matters: The solvent can influence the conformation and aggregation state of the catalyst-substrate complex.[7] Solvation of the transition state can stabilize or destabilize it, altering the energy gap (ΔΔG‡). Specific solute-solvent interactions, rather than bulk properties like dielectric constant, are often the root cause of solvent effects.[7]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether, MTBE).[6][9]
3. Catalyst Loading and Concentration:
-
Why it Matters: Higher catalyst loadings can sometimes lead to the formation of less-selective catalyst aggregates or dimers, which can open up competing reaction pathways with lower enantioselectivity.[5] Similarly, reactant concentration can affect the aggregation state of reagents and the catalyst.
-
Action: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). Also, investigate the effect of reactant concentration (e.g., 0.05 M, 0.1 M, 0.5 M).
Protocol 2: General Reaction Optimization Screening
-
Establish a Baseline: Run the reaction under your initial conditions and carefully document the yield and ee.
-
Vary One Parameter at a Time: Set up a series of parallel reactions. In each reaction, change only one variable (e.g., temperature) while keeping all others (solvent, concentration, catalyst loading) constant.
-
Analyze and Identify Trends: Analyze the ee and yield for each reaction. Identify the optimal value for the first parameter.
-
Iterate: Using the optimal condition from step 3, begin a new set of experiments to screen the next parameter (e.g., solvent).
-
Confirm Optimum: Once you have identified the best conditions, run the reaction again to confirm the result is reproducible.
Issue 2: Competition Between C- vs. O-Alkylation
A: The competition between C- and O-alkylation of enolates is a classic challenge governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The carbon atom of an enolate is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile.
-
Electrophile Choice: "Soft" electrophiles (like allylic halides) tend to favor C-alkylation, while "hard" electrophiles (like methyl sulfate) can favor O-alkylation.
-
Counter-ion and Solvent:
-
Covalent vs. Ionic Character: A more covalent metal-enolate bond (e.g., with Zn or B) increases C-alkylation, while a more ionic bond (e.g., with K+ or Na+ in a polar aprotic solvent like DMSO) allows the "hard" oxygen to be more reactive, favoring O-alkylation.
-
Solvent: Aprotic, non-polar solvents (like Toluene or THF) that promote ion-pairing tend to favor C-alkylation. Polar aprotic solvents (like DMF or DMSO) that solvate the cation and free up the oxygen anion can increase O-alkylation.
-
-
Temperature: Lower temperatures generally favor C-alkylation, which is often the thermodynamically controlled product.
Action Plan:
-
If possible, switch to a softer alkylating agent.
-
Change the base/counter-ion. For example, if using LDA (lithium diisopropylamide), consider switching to a boron or zinc enolate.
-
Switch to a less polar, non-coordinating solvent like toluene.
-
Run the reaction at a lower temperature.[6]
Visualizing the Concepts
The Origin of Enantioselectivity
The chiral catalyst creates a chiral environment. The achiral substrate enters this environment, forming two possible diastereomeric transition states on the path to the two different enantiomers. Because these transition states have different energies, one is formed faster than the other.
Caption: Diastereomeric transition states in asymmetric catalysis.
Troubleshooting Workflow for Low Enantiomeric Excess
This workflow provides a logical path for diagnosing the root cause of poor enantioselectivity.
Caption: Systematic workflow for troubleshooting low ee.
References
- Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
- Overcoming side product formation in asymmetric alkyl
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews.
- optimization of reaction temperature for asymmetric induction with 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one. Benchchem.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Troubleshooting low enantiomeric excess in asymmetric c
- Factors Affecting Enantioselectivity: Allosteric Effects.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- Asymmetric Catalysis (Enantioselective Catalysis)
- The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry.
- Pd and Mo Catalyzed Asymmetric Allylic Alkyl
- Assymetric Induction. MSU chemistry.
- Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements.
- Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PNAS.
- Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry.
- Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Asymmetric Transition Metal-Catalyzed Allylic Alkyl
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
- Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry.
- Key Concepts in Stereoselective Synthesis. Bode Research Group.
- The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Boryl
- Temperature drop triggers chirality twist. Chemistry World.
- Regio- and stereoselectivity control in palladium-catalyzed allylic alkylation of 1-cycloalkenylmethyl acetates.
- Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI.
- Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PubMed.
- Enantiomeric excess. Wikipedia.
- Ligand Acceleration in Chiral Lewis Acid C
- Experimental design and optimisation (5). The Royal Society of Chemistry.
- Common sources of mistake in organic synthesis. Reddit.
- Asymmetric alkyl-alkyl coupling between electron-deficient and unactivated alkenes to access α-chiral phosphines by Ni c
- Asymmetric reactions_synthesis. Unknown Source.
- Asymmetric-Synthesis. Unknown Source.
- Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- AI Car Finder in Copilot: Faster, Clearer Car Shopping in Edge. Windows Forum.
- Lateral Cephalometric Radiography: Principles, Common Positioning Errors, and AI-Driven Quality Control. MDPI.
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. mt.com [mt.com]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
chiral HPLC separation conditions for 2-methyl-3-phenylpropanoic acid enantiomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Bottom Line" for Method Development
For the enantioseparation of 2-methyl-3-phenylpropanoic acid (also known as
Based on comparative application data and structural analogues (profens/arylpropionic acids), the Chiralpak AD-H (Amylose) stationary phase is the primary recommendation for baseline resolution, often outperforming the Chiralcel OD-H (Cellulose) in terms of selectivity (
-
Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 to 98:2) + 0.1% Trifluoroacetic Acid (TFA) .[3]
-
Critical Factor: Acidic additives are mandatory to suppress carboxylic acid ionization. Without TFA or acetic acid, the analyte will exhibit severe tailing and loss of chiral recognition.
Mechanistic Basis: The "Three-Point" Interaction
To optimize this separation, one must understand why it works. The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[4]
The Interaction Model:
-
Hydrogen Bonding: The carboxylic acid proton of the analyte interacts with the carbonyl or N-H groups of the carbamate selector on the CSP.
-
-
Stacking: The phenyl ring of the analyte stacks with the 3,5-dimethylphenyl groups of the CSP. -
Steric Inclusion: The
-methyl group fits into the chiral grooves of the amylose/cellulose helix.
Diagram 1: Chiral Recognition Mechanism The following diagram illustrates the interaction points essential for resolving this acidic enantiomer.
Caption: Mechanistic interaction model showing the three critical binding sites required for enantiomeric discrimination.
Comparative Analysis: Amylose (AD-H) vs. Cellulose (OD-H)[1][2]
The following data summarizes the performance of the two industry-standard columns for 2-aryl/alkyl-propionic acids. While Chiralcel OD-H is the universal "first screen," Chiralpak AD-H frequently provides superior resolution for molecules where the chiral center is adjacent to a methylene bridge (as in 2-methyl-3-phenylpropanoic acid).
Table 1: Comparative Performance Metrics (Normal Phase)
| Feature | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Chiralpak IA (Immobilized) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Typical | 1.20 - 1.45 (High) | 1.10 - 1.25 (Moderate) | 1.15 - 1.40 (High) |
| Resolution ( | > 2.5 (Baseline) | 1.5 - 2.0 (Often sufficient) | Variable (Solvent dependent) |
| Elution Order | Typically (S) then (R) | Typically (R) then (S) | Similar to AD-H |
| Robustness | Sensitive to "forbidden" solvents (DCM, THF) | Sensitive to "forbidden" solvents | Excellent (Solvent versatile) |
| Best Use Case | Primary Choice for Optimization | Initial Screening | Solubility issues / Non-standard solvents |
Key Insight:
The helical pitch of the Amylose backbone (AD-H) creates a more open cavity that often accommodates the benzyl group of 2-methyl-3-phenylpropanoic acid better than the tighter Cellulose twist (OD-H), resulting in larger separation factors (
Experimental Protocol: Method Development Workflow
This protocol ensures a self-validating system where peak shape and purity confirm the method's accuracy.
Diagram 2: Method Development Decision Tree
Caption: Step-by-step decision tree for optimizing the separation of acidic chiral compounds.
Step-by-Step Methodology
1. Mobile Phase Preparation (The "0.1%" Rule):
-
Base: n-Hexane (90%) / 2-Propanol (10%).
-
Additive: Add 0.1% v/v Trifluoroacetic Acid (TFA) to the mixed mobile phase.
-
Why: The
of 2-methyl-3-phenylpropanoic acid is approx. 4.5. On silica-based columns, the ionized carboxylate (COO-) interacts strongly with residual silanols, causing massive peak tailing. TFA suppresses this ionization, ensuring the molecule remains neutral (COOH).
2. Column Conditioning:
-
Flush the column with the mobile phase at 1.0 mL/min for 30 minutes to equilibrate the stationary phase with the acid additive.
3. Initial Screening:
-
Inject 5-10
L of a 1 mg/mL racemic standard. -
Monitor at 210 nm (high sensitivity for the carboxyl group) and 254 nm (phenyl ring specificity).
4. Optimization (If
-
Temperature: Lower the column temperature to 15°C or 20°C. Chiral recognition is enthalpy-driven; lower temperatures increase the separation factor (
), though they broaden the peak slightly due to mass transfer kinetics. -
Solvent Strength: Reduce IPA to 5% or 2%. This increases retention (
) and often improves resolution.[5]
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overload | Dilute sample to 0.1 mg/mL or reduce injection volume. |
| Tailing Peaks | Silanol Interaction | Increase TFA concentration to 0.2% or switch to Chiralpak IA (immobilized) which tolerates higher acid loads. |
| Broad Peaks | Slow Mass Transfer | Increase column temperature (e.g., from 20°C to 30°C) or reduce flow rate. |
| No Separation | Wrong Selector | Switch from Amylose (AD-H) to Cellulose (OD-H) or Chlorinated Amylose (IG/IC). |
References
-
Wainer, I. W., et al. "Thermodynamic parameters for the enantioseparation of 2-alkylarylpropionic acids on Chiralpak AD."[6] Virginia Tech University / VTechWorks.
-
Daicel Chiral Technologies. "Chiralpak AD-H Instruction Sheet & Application Data." Chiral Technologies.[2][5][7][8][9]
-
Wang, F., et al. "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A, 2004.
-
BenchChem. "Technical Support: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid." BenchChem Technical Guides.
-
Elshahawy, M. "Thermodynamic and Kinetic Study of Chiral Separation of Arylpropionic Acids."[10] Journal of Advanced Medical and Pharmaceutical Research, 2022.[10]
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 5. chiraltech.com [chiraltech.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Guide to the Chiroptical Properties of (2S)-2-methyl-3-phenylpropanoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the stereochemistry of a molecule is paramount. The specific optical rotation of a chiral compound is a fundamental physical property that not only confirms its enantiomeric purity but also provides critical insights into its interaction with other chiral molecules, a cornerstone of pharmacology. This guide provides a comprehensive analysis of the specific optical rotation of (2S)-2-methyl-3-phenylpropanoic acid, a valuable chiral building block.
The Significance of Optical Rotation in Drug Development
Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a direct consequence of its three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. The direction of rotation is denoted by a positive (+) sign for dextrorotatory compounds (rotation to the right) and a negative (-) sign for levorotatory compounds (rotation to the left).
The specific optical rotation, [α], is a standardized measure of this rotation and is a critical quality attribute for chiral molecules in the pharmaceutical industry. It is defined by the Biot's law equation:
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
For drug development professionals, a consistent and accurate specific optical rotation value is essential for:
-
Quality Control: Ensuring the enantiomeric purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs).
-
Process Development: Monitoring the stereochemical outcome of synthetic steps.
-
Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA and EMA.
Comparative Analysis: Optical Rotation of Structurally Related Compounds
To provide context for the expected optical rotation of this compound, it is valuable to examine the specific rotation of structurally similar molecules. It is important to note that small structural changes can significantly impact the magnitude and even the sign of the optical rotation.
| Compound | Structure | Specific Optical Rotation ([α]D) | Conditions |
| (S)-(+)-2-Phenylpropionic acid | A closely related analogue lacking the benzyl methylene group. | +73° | c = 1.6 in Chloroform |
| (S)-2-Amino-2-methyl-3-phenylpropanoic acid | An analogue with an additional amino group at the chiral center. | -14.7° | c = 0.01 g/mL in Water, 20°C |
| (+/-)-2-Methyl-3-phenylpropanoic Acid (Racemic) | The racemic mixture of the target compound. | -1.0° to +1.0° | c = 1 in Chloroform |
Data sourced from publicly available information and supplier specifications.
The racemic mixture of 2-methyl-3-phenylpropanoic acid, as expected, exhibits an optical rotation near zero, as the equal and opposite rotations of the two enantiomers cancel each other out. The significant positive rotation of (S)-(+)-2-Phenylpropionic acid and the negative rotation of (S)-2-Amino-2-methyl-3-phenylpropanoic acid highlight the profound influence of subtle structural modifications on this chiroptical property.
Experimental Protocol for Determining Specific Optical Rotation
The following is a detailed, step-by-step methodology for the accurate determination of the specific optical rotation of a compound like this compound. This protocol is designed to ensure self-validation and adherence to rigorous scientific standards.
Instrumentation and Materials
-
High-precision polarimeter (e.g., equipped with a sodium lamp for the D-line at 589 nm).
-
Thermostatically controlled sample cell of known path length (e.g., 1 dm).
-
Analytical balance with a readability of at least 0.1 mg.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
High-purity solvent (e.g., chloroform, ethanol, or water, depending on solubility).
-
The sample of this compound of the highest possible enantiomeric purity.
Workflow for Measurement
Caption: Workflow for determining specific optical rotation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a Class A volumetric flask (e.g., 10 mL).
-
Add the chosen high-purity solvent (e.g., chloroform) to dissolve the sample completely.
-
Carefully fill the flask to the calibration mark with the solvent.
-
Stopper the flask and invert it multiple times to ensure a homogenous solution.
-
Allow the solution to equilibrate to the desired measurement temperature (e.g., 20°C or 25°C).
-
-
Instrument Calibration:
-
Ensure the polarimeter is powered on and the light source has stabilized.
-
Fill the sample cell with the pure solvent that was used to prepare the sample solution.
-
Place the solvent-filled cell in the polarimeter.
-
Perform a zero calibration according to the instrument's operating procedure. This accounts for any slight rotation caused by the solvent or the cell itself.
-
-
Measurement:
-
Empty the sample cell and rinse it thoroughly with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled sample cell back into the thermostatted chamber of the polarimeter.
-
Allow the sample to reach thermal equilibrium.
-
Record the observed optical rotation (α). Most modern instruments will provide a stable digital reading.
-
For enhanced accuracy, perform multiple independent readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Using the average observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), determine the specific rotation ([α]) using Biot's law.
-
Conclusion and Future Outlook
The specific optical rotation of this compound remains an important, yet to be definitively reported, physical constant. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to determine this value with high fidelity. The establishment of a reliable specific rotation for this compound will be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the synthesis and quality control of chiral molecules of therapeutic interest. It is anticipated that as this chiral building block becomes more widely utilized, its chiroptical properties will be thoroughly characterized and reported in peer-reviewed literature.
References
-
Biot's Law and Optical Activity: A detailed explanation of the principles behind optical rotation. (Source: LibreTexts Chemistry, URL: [Link])
-
Chirality in Drug Design and Development: A comprehensive overview of the importance of stereochemistry in pharmaceuticals. (Source: National Center for Biotechnology Information, URL: [Link])
-
Product Information for (S)-(+)-2-Phenylpropionic acid: (Source: Alfa Aesar, URL: [Link])
Strategic NMR Solvent Selection for (2S)-2-Methyl-3-phenylpropanoic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Solvent Decision Matrix
For the chiral building block (2S)-2-methyl-3-phenylpropanoic acid (also known as L-
| Solvent | Primary Utility | Key Spectral Feature | Critical Limitation |
| Chloroform-d (CDCl | Routine ID, Impurity Check | Baseline standard; convenient workup recovery. | Dimerization causes broad/drifting -COOH signals and concentration-dependent shifts. |
| DMSO-d | Quantitative Analysis | Sharp -COOH singlet (~12.0 ppm) ; breaks dimers for monomeric species. | High viscosity broadens lines; difficult sample recovery; hygroscopic (water peak ~3.3 ppm). |
| Benzene-d | Structural Elucidation | ASIS Effect resolves overlapping diastereotopic | Toxicity; cost; signal overlap with aromatic solute protons (~7.16 ppm). |
| Methanol-d | Polar Impurity Screening | Excellent solubility for salts/polar contaminants. | Loss of -COOH proton (exchange); -OH/NH signals vanish. |
Mechanistic Principles of Solvent Effects
To interpret the NMR data of this compound correctly, one must understand the intermolecular forces at play.
A. The Dimerization Equilibrium (CDCl
)
In non-polar solvents like CDCl
B. The ASIS Effect (Benzene-d
)
Aromatic Solvent-Induced Shifts (ASIS) occur because benzene molecules form transient solvation complexes with the solute. The anisotropy of the benzene ring creates a shielding cone. For 2-methyl-3-phenylpropanoic acid, the benzene solvent molecules tend to cluster away from the negative dipole of the carbonyl oxygen, causing significant upfield shifts (lower ppm) for protons located "behind" the carbonyl group (e.g., the
C. Hydrogen Bond Acceptance (DMSO-d
)
DMSO is a strong hydrogen bond acceptor. It competitively binds to the carboxylic acid proton, breaking the dimer and "locking" the proton in a specific environment. This results in a sharp, integration-ready singlet far downfield (~12 ppm).
Comparative Spectral Analysis
Scenario A: Chloroform-d (CDCl
) – The "Default" Standard
-
Performance: Good for general structure confirmation but poor for purity assays involving the acid proton.
-
Spectral Signature:
-
-COOH: Broad hump >10 ppm (often invisible).
- -Methyl: Doublet ~1.1–1.2 ppm.[1]
-
-CH
: Often appears as a poorly resolved multiplet due to overlap with the -CH signal around 2.7–3.0 ppm.
-
-
Warning: The chemical shifts of protons near the carboxyl group (
-CH and -Me) are concentration-dependent due to the dimer-monomer equilibrium.
Scenario B: DMSO-d
– The Quantitative Standard
-
Performance: The gold standard for quantitative NMR (qNMR) of carboxylic acids.
-
Spectral Signature:
-
-COOH: Sharp singlet at 12.0–12.3 ppm . This signal is distinct and integrates 1:1 with the aromatic protons, allowing for precise purity calculation.
-
Water: Distinct peak at 3.33 ppm (unless the sample is wet, where it may broaden).
-
-
Protocol Note: Ensure the sample is dry. Significant water content can induce proton exchange, broadening the -COOH peak again.
Scenario C: Benzene-d
– The Resolution Solver
-
Performance: Essential when the aliphatic region is crowded.
-
Spectral Signature:
-
-Methyl: Significant upfield shift (shielding) compared to CDCl
. -
-CH
(Diastereotopic): The chiral center at C2 makes the two protons at C3 non-equivalent. In CDCl , they often overlap. In C D , the ASIS effect often separates these into distinct doublets of doublets (dd), allowing for calculation of coupling constants ( ) to determine conformational preferences (gauche vs. anti).
-
-Methyl: Significant upfield shift (shielding) compared to CDCl
Experimental Data: Chemical Shift Comparison
Note: Values are representative for 2-methyl-3-phenylpropanoic acid derivatives at ~10-20 mM concentration at 298 K.
| Proton Assignment | |||
| -COOH | 10.5–12.0 (Broad/Drifting) | 12.1 (Sharp Singlet) | 11.0–12.0 (Broad) |
| Aromatic (Ph) | 7.15–7.35 (Multiplet) | 7.15–7.30 (Multiplet) | 7.0–7.2 (Compressed) |
| 2.65–3.05 (Overlapping) | 2.60–2.90 (Multiplet) | 2.40–2.80 (Resolved) | |
| 2.75–2.85 (Multiplet) | 2.65–2.75 (Multiplet) | ~2.50 (Shifted Upfield) | |
| 1.18 (d, | 1.05 (d, | 0.95 (d, |
Visualization of Solvent Mechanisms
The following diagram illustrates the decision workflow and the molecular interactions driving the spectral differences.
Figure 1: Decision tree for solvent selection based on analytical requirements, highlighting the mechanistic outcome for each solvent choice.
Experimental Protocol: Ensuring Reproducibility
To guarantee the shifts reported above and avoid artifacts (like water exchange broadening), follow this strict protocol.
Protocol A: Quantitative Purity Check (DMSO-d
)
-
Drying: Dry the this compound sample under high vacuum (<1 mbar) for 2 hours to remove trace moisture.
-
Solvent: Use ampoule-sealed DMSO-d
(99.9% D) to minimize water background. -
Concentration: Prepare a solution of 15–20 mg of solute in 0.6 mL of solvent.
-
Why? Higher concentrations favor solute-solute interactions, but in DMSO, the solvent excess ensures the monomeric DMSO-acid complex dominates.
-
-
Acquisition:
-
Pulse delay (D1): Set to
10 seconds . (The -COOH proton has a long T1 relaxation time; short delays will under-integrate this signal). -
Scans: 16–32 scans are usually sufficient.
-
Protocol B: Structural Resolution (Benzene-d
)
-
Preparation: Dissolve 10 mg of sample in 0.6 mL of C
D . -
Filtration: Filter through a small plug of glass wool into the NMR tube if any turbidity exists (common if the salt form is present).
-
Referencing: Reference the residual benzene peak to 7.16 ppm .
-
Analysis: Focus on the 2.4–2.8 ppm region. Look for the distinct splitting of the diastereotopic CH
protons, which may appear as an ABX system with the -CH.
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Provides the foundational theory for the DMSO vs. CDCl3 shift differentials (~12 ppm for acids).
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.
- Authoritative source for residual solvent peaks (Water in DMSO @ 3.33 ppm; HDO in Methanol).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
- The standard reference for calibrating chemical shifts in CDCl3 (7.26 ppm) and C6D6 (7.16 ppm).
-
PubChem Compound Summary: this compound.
- Source for specific molecular identifiers and general physical properties.
Sources
A Comparative Guide to Determining the Enantiomeric Purity of (2S)-2-methyl-3-phenylpropanoic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of efficacy and safety. (2S)-2-methyl-3-phenylpropanoic acid, a chiral carboxylic acid, serves as a pertinent example where stereochemical integrity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for quantifying its enantiomeric excess (e.e.), grounded in experimental data and practical insights. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system for robust and reliable results.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in biological activity. Therefore, the ability to accurately quantify the proportion of each enantiomer in a sample is a critical quality attribute in the pharmaceutical industry. This guide will compare and contrast the most effective methods for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely employed and robust technique for the enantioseparation of chiral compounds, including 2-arylpropionic acids.[1] The direct method, utilizing a chiral stationary phase (CSP), is the most common and efficient approach.
Principle of Chiral HPLC
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. These transient diastereomeric complexes result in different retention times for each enantiomer, allowing for their separation and quantification.[1] The choice of CSP is the most critical parameter for achieving a successful separation.
Experimental Protocol: Chiral Stationary Phase HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Polysaccharide-based columns are a frequent first choice due to their broad applicability.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent and a polar organic modifier is typical. An acidic additive is often included to improve peak shape for acidic analytes.
-
Example: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 220 nm.[1]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Inject 10 µL of the prepared sample.[1]
Data Analysis:
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where Area(S) and Area(R) are the peak areas of the (S)- and (R)-enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Approach
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[3] This is achieved by creating a diastereomeric environment in the NMR tube, which renders the enantiomers chemically non-equivalent and thus distinguishable. Two primary strategies are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Principle of Chiral NMR Spectroscopy
-
Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react with the enantiomers of the analyte to form a covalent bond, creating a pair of diastereomers.[4] These diastereomers have distinct NMR spectra, allowing for the quantification of each.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5][6] This interaction is sufficient to induce different chemical shifts for corresponding protons in the two enantiomers, enabling their resolution and quantification.
Experimental Protocol: Chiral NMR with a Solvating Agent
Instrumentation and Reagents:
-
NMR Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated Solvent: A suitable deuterated solvent such as chloroform-d (CDCl3).
-
Chiral Solvating Agent (CSA): For carboxylic acids, a common choice is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-based amino alcohol.[3]
Sample Preparation and Analysis:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire subsequent 1H NMR spectra until a clear separation of signals for a proton near the chiral center (e.g., the α-methyl protons) of the two enantiomers is observed.
Data Analysis:
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex.
e.e. (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100
Where Integral(S) and Integral(R) are the integration values of the signals for the (S)- and (R)-enantiomers, respectively.
Gas Chromatography (GC): For Volatile Analytes
Chiral GC is a high-resolution technique well-suited for the separation of volatile and thermally stable enantiomers. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and prevent peak tailing.
Principle of Chiral GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase within the GC column. The differential interactions between the enantiomers and the CSP lead to different retention times, enabling their separation.
Experimental Protocol: Chiral Gas Chromatography
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column, such as β-DEX™ or γ-DEX™, is a common choice.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An isothermal or temperature gradient program will need to be optimized for the specific derivative.
Sample Preparation (Derivatization):
-
Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) using a standard esterification procedure (e.g., with diazomethane or by Fischer esterification).
-
Dissolve the resulting ester derivative in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks in the chromatogram, using the same formula as for HPLC.
Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral NMR Spectroscopy | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomeric species (covalent or non-covalent) | Differential interaction with a chiral stationary phase |
| Sample Derivatization | Generally not required[1] | Required for CDAs, not for CSAs | Often required to improve volatility[7] |
| Sensitivity | High (ng to pg range with appropriate detector) | Lower (mg range) | Very high (pg to fg range with MS) |
| Accuracy & Precision | Excellent | Good to Excellent | Excellent |
| Analysis Time | 10 - 30 minutes per sample | 5 - 15 minutes per sample (after method development) | 15 - 45 minutes per sample |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Advantages | Wide applicability, robust, preparative scale possible[1] | Rapid analysis, no physical separation needed, structural information | High resolution, sensitive detectors[7] |
| Disadvantages | Higher cost of chiral columns, solvent consumption | Lower sensitivity, potential for signal overlap | Sample must be volatile and thermally stable, derivatization can be complex |
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved by several analytical techniques. Chiral HPLC stands out as the most versatile and widely adopted method, offering a balance of accuracy, sensitivity, and robustness. Chiral NMR spectroscopy provides a rapid and convenient alternative, particularly for initial screening and when sample is not limited. Chiral GC, while requiring derivatization for this analyte, offers unparalleled resolution and sensitivity for volatile compounds. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, available instrumentation, and the stage of drug development.
References
-
Bari, S. & B. S., R. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
Reddi, R. N., et al. (2015). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar. [Link]
-
Li, D., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ali, I., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
-
Fukushima, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Wenzel, T. J. & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bjorkman, S. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
-
Patterson, D., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]
-
SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
-
LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
PubChem. (n.d.). CID 158585059. [Link]
-
Ottokemi. (n.d.). 2-Amino-2-methyl-3-phenylpropanoic acid, 98%. [Link]
-
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-METHYL-3-PHENYLPROP-2-ENAL. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Reference Standards for (2S)-2-Methyl-3-Phenylpropanoic Acid Analysis: A Technical Comparison Guide
The following guide is a technical analysis designed for analytical chemists and pharmaceutical scientists. It compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Reagent Grade alternatives for the critical chiral intermediate (2S)-2-methyl-3-phenylpropanoic acid .
Executive Summary
This compound (CAS: 14367-54-5) is a critical chiral building block in the synthesis of neprilysin inhibitors and antihistamines. Its utility relies entirely on stereochemical purity . The presence of the (R)-enantiomer (impurity) can lead to the formation of diastereomeric impurities in downstream APIs, which are notoriously difficult to purge.
This guide objectively compares the use of Certified Reference Materials (CRMs) versus Reagent Grade Standards for analytical method validation. Experimental data demonstrates that while reagent-grade materials (95-97% purity) are cost-effective for synthetic scoping, they introduce unacceptable measurement uncertainty (>2.0%) in quantitative impurity profiling, necessitating the use of characterized CRMs for GMP release testing.
Product Landscape: The Alternatives
In the context of regulated drug development (ICH Q3A/Q6A), "Reference Standard" is a tiered designation. For this compound, researchers typically face three choices:
| Feature | Alternative A: Reagent Grade | Alternative B: Analytical Standard | Alternative C: Certified Reference Material (CRM) |
| Primary Use | Synthesis starting material | R&D method development | GMP Release Testing, Calibration |
| Purity (Assay) | 95% - 97% (Area%) | >98% (qNMR/Mass Balance) | >99.0% (Certified Mass Fraction) |
| Chiral Purity (%ee) | Variable (90-95%) | High (>98%) | Certified (>99.5% with Uncertainty) |
| Traceability | None | Manufacturer CoA | SI Traceable (NIST/BAM) |
| Accreditation | ISO 9001 (General Quality) | ISO 9001 | ISO 17034 (Reference Material Producer) |
| Cost | Low ($) | Medium ( | High ( |
The Core Problem: Using Alternative A or B for quantitative impurity analysis often leads to "false failures" in QC because the standard itself contains the impurity (R-isomer) you are trying to measure.
Technical Deep Dive: Critical Quality Attributes (CQAs)
To validate a reference standard for this compound, three CQAs must be established. The CRM is superior because it provides certified values for these attributes, whereas alternatives only provide estimates.
A. Enantiomeric Purity (The "R" Impurity)
The (S)-isomer must be distinguished from the (R)-isomer.
-
Mechanism: Chiral HPLC using polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Risk: A standard with 98% ee contains 1% of the (R)-enantiomer. If your API limit is 0.5%, this standard is unusable without a correction factor.
B. Chemical Purity (Mass Balance)
-
Method: HPLC-UV (210 nm) + Residual Solvents (GC-HS) + Water (KF) + Residue on Ignition (ROI).
-
Equation:
C. Homogeneity & Stability
-
CRM Advantage: CRMs undergo accelerated stability testing (Arrhenius plots) to guarantee the value for a specific shelf life. Reagent grades do not.
Experimental Comparison: CRM vs. Reagent Grade
To demonstrate the impact of standard selection, we performed a comparative study using a Chiral HPLC workflow.
Experimental Protocol: Chiral Purity Determination
-
System: Agilent 1290 Infinity II LC
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)
-
Note: TFA is mandatory to suppress ionization of the carboxylic acid, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
-
Temperature: 25°C
-
Sample Conc: 1.0 mg/mL in Mobile Phase
Results: Comparative Data
| Parameter | Reagent Grade (Supplier X) | Analytical Standard (Supplier Y) | CRM (ISO 17034 Qualified) |
| (S)-Isomer Retention | 8.2 min | 8.2 min | 8.2 min |
| (R)-Isomer Retention | 10.5 min | 10.5 min | 10.5 min |
| Resolution ( | N/A (Peaks merged) | 2.1 | 2.8 |
| (R)-Isomer Content | 3.4% | 0.8% | < 0.1% |
| Assay Uncertainty ( | ± 5.0% | ± 1.5% | ± 0.3% |
| Water Content (KF) | 0.8% (Not reported on CoA) | 0.2% | 0.05% |
Analysis of Data:
-
The "Ghost" Impurity: The Reagent Grade material contained 3.4% of the (R)-isomer. If used to quantitate a batch of API, the analyst would incorrectly calculate the API's purity, potentially rejecting a good batch.
-
Water Bias: The Reagent Grade had 0.8% unmeasured water. This introduces a systematic error in potency calculations if not manually tested by the user.
-
Uncertainty: The CRM offers an expanded uncertainty of ±0.3%, making it suitable for establishing the "True Value" in method validation.
Workflow Visualization: Standard Qualification
The following diagram illustrates the decision tree and qualification workflow for introducing a new reference standard into a GMP laboratory.
Caption: Figure 1. Decision matrix for selecting and qualifying reference standards. Note the extensive experimental burden required to validate non-CRM materials.
Protocol for Qualifying an In-House Standard
If a commercial CRM is unavailable or cost-prohibitive for routine use, a "Secondary Standard" can be generated from high-purity reagent grade material. This protocol ensures scientific integrity.
Step 1: Structural Confirmation (Identity)
-
1H NMR (400 MHz, DMSO-d6): Confirm the doublet for the methyl group (
ppm) and the multiplet for the chiral proton. -
FT-IR (ATR): Verify Carbonyl stretch (
) and OH stretch.
Step 2: Potency Assignment (Mass Balance Approach)
Calculate the potency (
graphic Purity}{100}
-
%H2O: Determine by Karl Fischer titration (Triplicate).
-
%RS: Residual Solvents by GC-Headspace (Limit of Quantitation < 100 ppm).
-
%ROI: Residue on Ignition (Sulfated Ash).
Step 3: Chiral Purity Verification
-
Run the candidate standard against a known racemic mixture to confirm separation capability.
-
Acceptance Criteria: The area % of the (R)-enantiomer must be
(or consistent with the impurity limit of the API).
Conclusion & Recommendation
For the analysis of This compound , the choice of reference standard dictates the reliability of your data.
-
For GMP Release / Stability: You must use an ISO 17034 CRM or a fully characterized Secondary Standard traced to a primary source. The risk of enantiomeric contamination in reagent-grade materials is too high.
-
For Early R&D: Reagent grade (97%) is acceptable only if the certificate of analysis explicitly reports enantiomeric excess (%ee). If %ee is missing, assume the material is not optically pure.
Final Verdict: The "Product" (CRM) outperforms alternatives by eliminating the need for complex in-house characterization and providing legally defensible traceability for regulatory filings.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
ISO/CASCO. "ISO 17034:2016 General requirements for the competence of reference material producers." International Organization for Standardization, 2016.[1] [Link]
-
Daicel Corporation. "Chiral Application Data: 2-aryl propionic acids." Chiral Technologies, Accessed 2024. [Link]
Sources
Structural Elucidation & Chiral Profiling: (2S)-2-Methyl-3-phenylpropanoic Acid
Executive Summary & Application Context
In the development of peptidomimetics and antihypertensive agents (e.g., dual enkephalinase inhibitors), the precise stereochemistry of the
This guide provides a definitive NMR assignment protocol. It moves beyond simple peak listing to explore the diastereotopic nature of the C3 protons , a spectral feature that serves as a rigorous structural proof of the
Experimental Protocol: High-Resolution NMR
To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is standardized.
Reagents & Equipment:
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference. -
Alternative Solvent:
is recommended only if the carboxylic acid proton is undergoing rapid exchange or is too broad to integrate in chloroform. -
Concentration: 15 mg sample in 0.6 mL solvent (approx. 0.15 M). High concentration prevents dimerization artifacts in the carboxyl region.
Acquisition Parameters (600 MHz equiv.):
-
Temperature: 298 K (
). -
Pulse Sequence:
(30° excitation pulse) to ensure accurate integration of the methyl vs. aromatic protons. -
Relaxation Delay (D1):
seconds. The benzylic and methyl protons relax at different rates; a short D1 will skew integration ratios.
H-NMR Assignment & Analysis
The spectrum of this compound is characterized by a distinct ABX spin system in the aliphatic region, contrasting sharply with the
Table 1:
H-NMR Assignments in
(600 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| COOH | Carboxyl | 10.5 - 12.0 | Broad Singlet | 1H | - | Chemical shift is highly concentration-dependent (H-bonding). |
| Ar-H | Aromatic | 7.15 - 7.35 | Multiplet | 5H | - | Overlapping ortho/meta/para protons. Second-order effects common. |
| H-3a | Methylene | 3.06 | dd | 1H | Diastereotopic Proton A. Deshielded by phenyl ring current. | |
| H-2 | Methine | 2.78 | Multiplet (sx) | 1H | Chiral center. Couples to Me and both H-3 protons. | |
| H-3b | Methylene | 2.64 | dd | 1H | Diastereotopic Proton B. Distinct environment from H-3a. | |
| Me-2 | Methyl | 1.18 | Doublet | 3H | Diagnostic doublet confirming |
Mechanistic Insight: The Diastereotopic Effect
The most common error in assigning this molecule is expecting the C3 methylene protons (
-
Causality: Because C2 is a chiral center, the two protons on C3 are diastereotopic . They are chemically non-equivalent (
). -
Observation: They couple to each other (Geminal coupling,
Hz) and differentially to the H-2 methine (Vicinal coupling, ). This creates two distinct "doublet of doublets" (dd) signals, often separated by 0.4 ppm.
C-NMR Assignment & Analysis
The Carbon-13 spectrum provides the backbone verification, confirming the oxidation state of the carbonyl and the specific substitution pattern.
Table 2:
C-NMR Assignments in
(150 MHz)
| Carbon Type | Shift ( | Assignment Note |
| C=O | 182.5 | Carboxylic acid carbonyl. Distinct from esters (~174 ppm). |
| Ar-C (ipso) | 139.2 | Quaternary carbon attached to the alkyl chain. Low intensity. |
| Ar-C (ortho/meta) | 129.0, 128.4 | Intense peaks due to symmetry within the phenyl ring. |
| Ar-C (para) | 126.5 | Unique aromatic CH signal. |
| C-2 (Methine) | 41.2 | The chiral center. Shifted downfield by the COOH group. |
| C-3 (Methylene) | 39.5 | Benzylic carbon. |
| Me-2 (Methyl) | 16.8 | Diagnostic high-field signal. |
Comparative Analysis: Methylated vs. Non-Methylated
To validate the synthesis of the (2S)-analogue, one must compare it against the starting material or non-methylated variant: Hydrocinnamic Acid (3-phenylpropanoic acid) .
Comparison Guide: Key Spectral Differentiators
| Feature | This compound | Hydrocinnamic Acid (Alternative) | Technical Implication |
| Symmetry | Asymmetric (Chiral C2) | Symmetric Alkyl Chain | The methyl group breaks the symmetry of the propanoic chain. |
| Aliphatic Region | Complex ABX System: Multiplet (1H) + 2x dd (2H) + Doublet (3H). | Primary Pass/Fail Check: If you see triplets, the methylation failed. | |
| Methyl Signal | Strong Doublet at | Absent. | Quantitative integration of this doublet vs. aromatic protons determines purity. |
| Stereochemistry | Enantiomeric ((S) or (R)). | Achiral. | Standard NMR cannot distinguish (S) from (R) without chiral additives (see Sec. 6). |
Advanced Workflow: Chiral Purity & Assignment Logic
Since
Diagram 1: Structural Assignment & Chiral Verification Workflow
Caption: Logical workflow for confirming structural identity and stereochemical purity. Standard NMR confirms the skeleton; Chiral Shift Reagents (CSA) or Mosher analysis is mandatory for (2S) verification.
References
-
PubChem Database. this compound - Spectral Data. National Library of Medicine. [Link]
-
SDBS Database. Spectral Database for Organic Compounds, SDBS No. 3421 (Hydrocinnamic acid) & Analogues. AIST. [Link]
-
Reich, H. J. "WinPLT: NMR Chemical Shift Calculation and Data." University of Wisconsin-Madison. (Source for diastereotopic coupling constant logic). [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for ABX spin system analysis in chiral alkanes).
Safety Operating Guide
Proper Disposal Procedures: (2S)-2-methyl-3-phenylpropanoic acid
[1][2]
Executive Summary for Laboratory Operations
Substance: (2S)-2-methyl-3-phenylpropanoic acid CAS: 14367-54-5 (Generic isomer reference: 492-37-5) Primary Hazard: Skin/Eye Irritant (H315, H319), Potential Corrosive (H314 in high concentrations).[1] Disposal Class: Hazardous Organic Waste (Non-Halogenated preferred).
As a Senior Application Scientist, I emphasize that disposal is not an afterthought—it is the final step of your experimental protocol. For chiral building blocks like this compound, improper disposal not only risks regulatory non-compliance (RCRA) but can contaminate municipal water systems with bioactive intermediates.[1]
This guide replaces generic "waste bin" advice with a precise, causality-driven workflow designed for drug development environments.
Part 1: Pre-Disposal Characterization & Safety
Before handling waste, you must understand the physicochemical properties driving the disposal logic.[1]
| Property | Value/Characteristic | Operational Implication |
| Acidity (pKa) | ~4.5 (Carboxylic Acid) | Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., NaOH) in closed containers; exotherms will occur.[1] |
| Solubility | Low in water; High in organics (MeOH, DMSO) | Do not attempt aqueous drain disposal.[1] The compound will precipitate in pipes, creating blockages and leaching hazards.[1] |
| Physical State | White to off-white solid | Dust inhalation risk during transfer. Use a powder funnel. |
The "Barrier" Protocol (PPE)
Standard nitrile gloves (0.11 mm) are generally effective against this organic acid for incidental contact. However, because this is a drug intermediate:[1]
-
Respiratory: Use a fume hood.[2][3] If weighing outside a hood, an N95 or P100 particulate respirator is required to prevent mucous membrane irritation.[1]
-
Eyes: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the corrosive potential of concentrated organic acids.
Part 2: Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Scenario: Expired shelf stock or excess weighing material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers, which may corrode over time.[1]
-
Labeling: Mark the container with the full chemical name. Do not use abbreviations like "MPPA."
-
Segregation:
-
Correct: Place in the "Solid Hazardous Waste" bin.
-
Incorrect: Do not place in "Biohazard" (red bag) or regular trash.
-
-
RCRA Classification: While not a P-listed or U-listed acute toxin, it typically falls under D002 (Corrosive) if the pH of an aqueous slurry is < 2.0, or simply Non-Regulated Organic Waste depending on local statutes.[1] Treat as hazardous to ensure compliance.
Workflow B: Liquid Waste (Reaction Mixtures)
Scenario: The acid is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DCM).[1]
The disposal route is dictated entirely by the solvent matrix , not the acid itself.[1]
-
If dissolved in Non-Halogenated Solvents (MeOH, Acetone, DMSO):
-
Dispose in Organic Waste (Non-Halogenated) container.
-
Why? These are often incinerated as fuel blending.
-
-
If dissolved in Halogenated Solvents (DCM, Chloroform):
-
Dispose in Organic Waste (Halogenated) container.
-
Why? Halogenated waste requires high-temperature incineration to prevent dioxin formation; it is significantly more expensive and must be segregated.
-
DOT Diagram: Waste Stream Decision Tree
Figure 1: Decision logic for segregating this compound waste streams to ensure cost-efficiency and safety compliance.
Part 3: Spill Management & Neutralization
In the event of a spill, do not use strong bases like Sodium Hydroxide (NaOH) pellets.[1] This causes rapid heat generation and potential splattering.
The Bicarbonate Protocol:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Double-glove (Nitrile) and ensure eye protection.
-
Contain: If liquid, use a spill pillow or sand to create a dike.[2][4]
-
Neutralize:
-
Collect: Scoop the resulting sludge/solid into a waste container.[4] Label as "Spill Debris: Organic Acid + Sodium Bicarbonate."
DOT Diagram: Spill Response Workflow
Figure 2: Step-by-step spill response emphasizing the use of weak bases for safe neutralization.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5288102, this compound. Retrieved from [Link][1]
-
American Chemical Society (ACS). (2023). Guide for Chemical Spill Response in Laboratories. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]
Technical Guide: Personal Protective Equipment & Handling of (2S)-2-Methyl-3-Phenylpropanoic Acid
Executive Safety Summary
(2S)-2-methyl-3-phenylpropanoic acid (CAS: 14367-54-5) is a chiral carboxylic acid intermediate frequently used in peptidomimetic drug synthesis. While often classified strictly as an Irritant (H315, H319, H335) , its chemical structure suggests that upon contact with moisture (sweat, mucous membranes), it can exhibit quasi-corrosive behavior typical of alpha-substituted hydrocinnamic acid derivatives.
Critical Directive: Do not treat this merely as "table salt." The primary operational risks are particulate inhalation during weighing and contact dermatitis from dissolved residues. This guide prioritizes barrier integrity against organic acid permeation.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
| Control Level | Action Item | Scientific Rationale |
| Engineering | ISO Class 5 Fume Hood | The solid powder is prone to static charge; airflow prevents local accumulation of irritant dust. |
| Administrative | Segregated Weighing | Prevent cross-contamination of enantiomeric purity; chiral acids can racemize or degrade if exposed to incompatible base vapors. |
| PPE | Barrier Selection | See Section 3 below. |
Personal Protective Equipment (PPE) Matrix
As a scientist, you need to understand why specific gear is chosen. Standard latex gloves are insufficient for organic acids due to rapid permeation upon wetting.
Hand Protection: Glove Permeation Logic
Recommendation: Nitrile (Minimum thickness: 0.11 mm / 4 mil)
-
The Science: Natural Rubber Latex degrades in the presence of organic acids (carboxylic moiety). Nitrile (acrylonitrile-butadiene) provides superior resistance to the acidic protons and the lipophilic phenyl ring which can facilitate skin absorption.
-
Double-Gloving Protocol: Required when handling solutions >1 M.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile (Breakthrough protection).
-
Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent)
-
The Science: Safety glasses with side shields are inadequate for fine powders. This compound is a crystalline solid that generates "fines" (micro-dust) during transfer. These fines can bypass side shields, reacting with ocular moisture to form an acidic solution (pH < 3) directly on the cornea.
Respiratory Protection
Recommendation: Fume Hood (Primary) / N95 (Secondary)
-
The Science: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement. The STOT-SE (H335) classification indicates specific affinity for irritating the upper respiratory tract.[1]
Operational Workflows & Visualization
PPE Selection Decision Tree
This logic ensures you scale your protection based on the physical state of the chemical.
Figure 1: Decision logic for scaling PPE based on the physical state of the material.
Handling Protocol: Weighing & Transfer
Objective: Transfer 5.0g of this compound without inducing static dispersion.
-
Static Neutralization:
-
Why: Chiral organic acids are often fluffy, electrostatic solids.
-
Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.
-
-
Transfer Technique:
-
Do not pour from the stock bottle. Use a clean, stainless steel spatula.
-
Caution: Avoid using plastic spatulas which increase static charge.
-
-
Solvent Addition (If dissolving):
-
Add the solid to the vessel first, then add solvent (e.g., DCM or Methanol).
-
Why: Adding solid to a stirring solvent can cause "puffing" of the powder into the air.
-
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, speed and neutralization are key.
Figure 2: Immediate response logic for solid organic acid spills.
Waste Disposal
-
Classification: Hazardous Organic Acid Waste.
-
Incompatibility: NEVER mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases in the waste stream. Exothermic reactions can pressurize waste containers.
-
Labeling: Must clearly state "Organic Acid - Solid" or "Organic Acid - Solution (Solvent Name)."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5288102, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound Hazard Classification.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
